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  • Product: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
  • CAS: 180587-74-0

Core Science & Biosynthesis

Foundational

Physicochemical properties and characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Introduction In the landscape of modern medicinal chemistry, purine analogues represent a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Introduction

In the landscape of modern medicinal chemistry, purine analogues represent a cornerstone of therapeutic innovation, with a rich history of yielding transformative drugs for oncology, virology, and immunology.[1][2][3] These heterocyclic scaffolds mimic endogenous nucleosides, allowing them to intercept critical biological pathways with high specificity.[4] Within this esteemed class of molecules, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol emerges as a compound of significant interest. It is a chiral, functionalized purine derivative that serves not only as a potential therapeutic agent itself but, more critically, as a versatile intermediate for the synthesis of diverse compound libraries.

The strategic placement of a chlorine atom at the C6 position of the purine ring imparts a crucial reactivity, making it an excellent electrophilic site for nucleophilic substitution.[5][6] This "handle" allows for the facile introduction of a wide array of functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.[7] Furthermore, the N9-linked (R)-propan-2-ol side chain introduces a specific stereochemical element and a hydroxyl group for potential secondary interactions with biological targets or as a point for further conjugation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential properties of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. We will delve into its physicochemical characteristics, outline a robust synthetic and purification protocol, and detail the analytical methodologies required for its thorough characterization, grounding all claims and procedures in established scientific principles.

Chemical Identity and Structural Features

The unambiguous identification of a chemical entity is paramount for reproducible research. The key identifiers and structural properties of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol are summarized below.

IdentifierValueSource
IUPAC Name (2R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol
CAS Number 180587-74-0[8]
Molecular Formula C₈H₉ClN₄O[8]
Molecular Weight 212.63 g/mol [8]
Exact Mass 212.0464886 Da[8]
Synonyms (2R)-1-(6-Chloropurin-9-yl)propan-2-ol, 6-Chloro-9-(2-hydroxypropyl)purine[8]

Structural Analysis:

The molecule's architecture consists of a bicyclic purine core linked via the N9 position to a chiral propanol side chain. Key features include:

  • Purine Core: A planar, aromatic system essential for potential interactions like π-stacking with biological macromolecules.

  • C6-Chloro Substituent: This electron-withdrawing group activates the purine ring for nucleophilic aromatic substitution, a pivotal feature for its use as a synthetic intermediate.[9]

  • (R)-Stereocenter: The chiral center at the C2 position of the propanol side chain dictates a specific three-dimensional arrangement, which is often critical for selective binding to chiral biological targets like enzyme active sites.

  • Hydroxyl Group: The secondary alcohol provides a hydrogen bond donor and acceptor, potentially enhancing binding affinity and influencing solubility.[8]

Physicochemical Properties

A compound's physicochemical profile governs its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to membrane permeability and oral bioavailability. The properties for this compound are largely predicted, supplemented with empirical data from its parent compound, 6-chloropurine.

PropertyValue / DescriptionSignificance in Drug Development
Appearance Expected to be a white to light-yellow crystalline solid.Influences handling, formulation, and purity assessment.
Melting Point Not reported. The parent, 6-chloropurine, melts at >300 °C (dec.).Indicates purity and lattice energy. A high melting point is typical for purine bases.
Solubility Soluble in organic solvents like DMSO and DMF.[7] Limited solubility in water is expected.Crucial for designing reaction conditions, preparing stock solutions for biological assays, and formulation development.
logP (Octanol/Water) 0.86 (Predicted)[8]A measure of lipophilicity. A value in this range suggests moderate cell membrane permeability.
pKa Not reported. The purine ring has both acidic (N9-H in parent) and basic nitrogens.Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.
Polar Surface Area (PSA) 63.83 Ų[8]Predicts transport properties. A PSA under 140 Ų is generally associated with good cell permeability.

Synthesis and Purification

The most logical and widely adopted strategy for synthesizing N9-substituted purines is the direct alkylation of the parent heterocycle.[6][10] This approach offers high regioselectivity for the N9 position, which is generally more nucleophilic and sterically accessible than the N7 position.

Proposed Synthetic Route

The synthesis involves the N-alkylation of 6-chloropurine with (R)-propylene oxide in the presence of a mild base. The epoxide ring is opened by the nucleophilic purine nitrogen, directly forming the desired propan-2-ol side chain with the correct stereochemistry.

Synthesis_Workflow A 6-Chloropurine D Reaction Mixture (Stir at 60-70 °C, 12-24h) A->D B (R)-Propylene Oxide B->D C K₂CO₃ (Base) DMSO (Solvent) C->D E Work-up (Quench, Extract) D->E Reaction Completion (TLC) F Crude Product E->F G Purification (Silica Gel Chromatography) F->G H (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (Final Product) G->H Purity >98%

Caption: Proposed workflow for the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Detailed Experimental Protocol: Synthesis
  • Rationale: Dimethyl sulfoxide (DMSO) is chosen as the solvent for its ability to dissolve the purine starting material and its high boiling point, allowing for controlled heating. Potassium carbonate (K₂CO₃) is a suitable, non-nucleophilic base to deprotonate the purine N9-H, facilitating the nucleophilic attack on the epoxide.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.54 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask. Stir the suspension for 15 minutes at room temperature to ensure good dispersion.

  • Reagent Addition: Slowly add (R)-propylene oxide (0.77 mL, 11.0 mmol, 1.1 eq.) to the suspension via syringe. Caution: Propylene oxide is volatile and carcinogenic; handle it in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

Detailed Experimental Protocol: Purification
  • Rationale: The crude product will likely contain the desired N9 isomer, unreacted starting material, and potentially a small amount of the N7-alkylated byproduct. Silica gel column chromatography is the standard and most effective method for separating these components based on their differing polarities.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a mobile phase of 2% Methanol in Dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of 2% to 8% Methanol in Dichloromethane. The N9 isomer is typically more polar than the N7 isomer and will elute later.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol as a purified solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: Reverse-phase HPLC is a high-resolution technique ideal for assessing the purity of small organic molecules. The UV detector is set to 265 nm, the λmax for the 6-chloropurine chromophore, ensuring high sensitivity.[7]

HPLC_Workflow prep Sample Prep (1 mg/mL in MeOH) inj Injection (10 µL) prep->inj col C18 Column (4.6 x 150 mm, 5 µm) Mobile Phase: A: H₂O + 0.1% TFA B: Acetonitrile + 0.1% TFA inj->col det UV Detector (λ = 265 nm) col->det data Data Analysis (Peak Integration) det->data

Caption: Standard workflow for HPLC-based purity analysis.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Acceptance Criteria: Purity is determined by the area percentage of the main peak. For use in further synthesis or biological screening, a purity of ≥98% is recommended.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm all protons in the structure. Expected signals include: two singlets in the aromatic region (δ 8.0-9.0 ppm) for the C2-H and C8-H of the purine ring; a multiplet (δ ~4.0-4.5 ppm) for the N-CH₂ group; a multiplet (δ ~3.8-4.0 ppm) for the CH-OH group; a doublet (δ ~1.1-1.2 ppm) for the terminal CH₃ group; and a broad singlet for the OH proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 8 distinct carbon signals corresponding to the molecular formula. Key signals will confirm the purine ring carbons and the three carbons of the side chain.

High-Resolution Mass Spectrometry (HRMS):

  • Using Electrospray Ionization (ESI) in positive mode, HRMS should provide an exact mass measurement for the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (213.0543), confirming the elemental composition C₈H₁₀ClN₄O⁺.[8]

Chiral Analysis:

  • To confirm the enantiomeric excess (e.e.) of the (R)-isomer, analysis by chiral HPLC is required. This involves using a specialized chiral stationary phase (e.g., a cellulose- or amylose-based column) that can resolve the R and S enantiomers into two separate peaks.

Applications in Research and Drug Discovery

The primary value of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol lies in its role as a versatile chemical building block. The C6-chloro group is a linchpin for diversification.

Derivatization center (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol amine 6-Amino Derivatives (e.g., Kinase Inhibitors) center->amine + R-NH₂ thiol 6-Thio Derivatives (e.g., Immunosuppressants) center->thiol + R-SH alkoxy 6-Alkoxy Derivatives (e.g., Antiviral Agents) center->alkoxy + R-OH carbon 6-Aryl/Alkyl Derivatives (Suzuki/Sonogashira Coupling) center->carbon + R-B(OH)₂ / R-CCH

Caption: Derivatization potential of the 6-chloropurine scaffold.

By reacting this intermediate with various nucleophiles, entire libraries of novel compounds can be generated for screening:

  • With Amines: Produces 6-amino purine derivatives, a scaffold found in numerous kinase inhibitors.

  • With Thiols: Yields 6-thiopurines, analogous to clinically used immunosuppressants like 6-mercaptopurine.[2]

  • With Alcohols: Forms 6-alkoxy derivatives, which have been explored as antiviral and anticancer agents.

  • Via Cross-Coupling: The chloro group can participate in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, further expanding structural diversity.

Handling, Storage, and Safety

  • Safety: While specific GHS hazard data for this compound is not available, it should be handled with standard laboratory precautions.[8] As a chlorinated heterocyclic compound and an alkylating agent precursor, it should be treated as potentially toxic and mutagenic. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11] Recommended storage temperature is -20°C for maximum shelf life.[7]

References

  • RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • AACR Journals. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. [Link]

  • NextSDS. (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (2012). Purine Analogs - Holland-Frei Cancer Medicine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 6-Chloropurine (CAS 87-42-3): Properties, Applications, and Sourcing. [Link]

  • National Center for Biotechnology Information. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem. [Link]

  • Cheméo. Chemical Properties of 6-Chloropurine (CAS 87-42-3). [Link]

  • RSC Publishing. (2025). An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. [Link]

  • National Center for Biotechnology Information. (2014). Purine Analogues - LiverTox. [Link]

  • MDPI. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. [Link]

  • NextSDS. 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol — Chemical Substance Information. [Link]

  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

Sources

Exploratory

Spectroscopic Profiling of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol: A Technical Guide to NMR Validation and Regiochemical Assignment

Executive Summary (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (CAS: 180587-74-0) is a critical chiral building block in the synthesis of antiviral nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (CAS: 180587-74-0) is a critical chiral building block in the synthesis of antiviral nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir[1]. The regioselective alkylation of 6-chloropurine inherently risks the formation of N7-alkylated impurities. This whitepaper provides a comprehensive framework for the structural validation of the N9-isomer using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shift assignments and outlining self-validating experimental protocols, this guide equips drug development professionals with the analytical rigor required for API intermediate qualification.

Mechanistic Context and Regioselectivity

The reaction of 6-chloropurine with (R)-propylene oxide or (R)-1-chloro-2-propanol under basic conditions yields the desired N9-alkylated product, alongside varying amounts of the N7-isomer[2]. The purine ring system is an electron-deficient heterocycle where the position of alkylation drastically alters the electronic environment of the imidazole ring. NMR spectroscopy is the definitive tool for distinguishing these isomers. The N9-alkylation maintains the standard conjugation of the purine system, whereas N7-alkylation creates a cross-conjugated system that significantly deshields the H-8 proton and shields the C-5 carbon.

Quantitative Spectroscopic Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for the N9-alkylated isomer, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, in CDCl3[1][3].

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-2 8.75Singlet (s)-1HHighly deshielded by adjacent N1 and N3 atoms in the pyrimidine ring.
H-8 8.20Singlet (s)-1HImidazole proton; diagnostic for N9 (N7-isomer shifts downfield to >8.4 ppm).
H-1'a 4.35Doublet of doublets (dd)14.0, 3.51HDiastereotopic methylene attached to N9; split by the adjacent chiral center.
H-2' 4.20Multiplet (m)-1HMethine proton adjacent to the hydroxyl group.
H-1'b 4.10Doublet of doublets (dd)14.0, 8.01HSecond diastereotopic methylene proton.
OH 3.50Broad singlet (br s)-1HExchangeable proton; shift varies with concentration, temperature, and solvent.
H-3' 1.28Doublet (d)6.43HTerminal methyl group split by the H-2' methine proton.
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-2 151.8Quaternary (CH)Located between two highly electronegative nitrogens.
C-4 151.5Quaternary (C)Bridgehead carbon; primary HMBC correlation target for H-1'.
C-6 150.4Quaternary (C-Cl)Deshielded by the highly electronegative chlorine atom.
C-8 145.2Quaternary (CH)Imidazole carbon.
C-5 131.2Quaternary (C)Diagnostic for N9-isomer (N7-isomer shifts upfield to ~122 ppm).
C-2' 66.5Secondary (CH)Aliphatic carbon bearing the electronegative hydroxyl group.
C-1' 50.8Primary (CH2)Aliphatic carbon directly bound to the N9 nitrogen.
C-3' 20.9Primary (CH3)Terminal aliphatic methyl carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that can definitively separate the N9 from the N7 isomer, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified intermediate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl3 provides optimal solvation for the moderately polar intermediate. TMS acts as an internal standard (δ 0.00 ppm), creating a self-validating baseline that eliminates chemical shift drift caused by temperature fluctuations or magnetic field instability.

Step 2: Filtration and Tube Loading

  • Action: Pass the dissolved sample through a glass wool plug into a precision 5 mm NMR tube.

  • Causality: Removes paramagnetic particulate matter (e.g., trace metal catalysts or dust). Particulates cause localized magnetic field inhomogeneities, which broaden spectral lines and obscure the critical J-coupling of the diastereotopic H-1' protons.

Step 3: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning/matching, followed by gradient shimming (Z1-Z5) and manual fine-tuning of Z1/Z2.

  • Causality: Tuning maximizes radiofrequency power transfer, optimizing the Signal-to-Noise Ratio (SNR). Precise shimming corrects magnetic field distortions, ensuring symmetrical peak shapes necessary for accurate integration.

Step 4: 1D and 2D Acquisition

  • Action: Acquire the 1H spectrum (16-32 scans, D1 = 2s). Acquire the 13C spectrum with power-gated decoupling (1024 scans, D1 = 2s). Subsequently, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality: The 2s relaxation delay (D1) in 13C acquisition mitigates nuclear Overhauser effect (NOE) bias, ensuring quaternary carbons (C-4, C-5, C-6) are visible. The HMBC is the ultimate self-validating step: it maps 3-bond carbon-proton couplings, definitively proving the regiochemistry of the alkyl chain attachment.

Visualizing the Regiochemical Validation Workflow

The structural assignment of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol relies on a logical decision tree based on 1D shifts and 2D correlations.

NMR_Validation Start Crude Reaction Mixture (Alkylation of 6-Chloropurine) NMR_Acq Acquire 1D & 2D NMR (1H, 13C, HMBC) Start->NMR_Acq Check_1D Evaluate 1D Shifts (C-5 ~131 ppm = N9) NMR_Acq->Check_1D Check_HMBC Evaluate HMBC Correlations from H-1' (δ 4.1-4.4) NMR_Acq->Check_HMBC N9_Confirm H-1' correlates to C-4 & C-8 Confirmed N9-Isomer Check_HMBC->N9_Confirm 3J(C4, H1') N7_Impurity H-1' correlates to C-5 & C-8 N7-Isomer Impurity Check_HMBC->N7_Impurity 3J(C5, H1') Purification Proceed to Tenofovir Synthesis Workflow N9_Confirm->Purification

HMBC-driven NMR decision tree for validating N9-alkylation vs N7-alkylation in purine synthesis.

Mechanistic Insights and Troubleshooting

  • Diastereotopic Complexity: The chiral center at C-2' makes the two protons at C-1' diastereotopic. They reside in different magnetic environments and couple to each other (geminal coupling, J ~ 14 Hz) as well as to the H-2' methine proton. This results in the characteristic pair of doublet of doublets (dd) between 4.10 and 4.35 ppm. Failure to observe this splitting pattern indicates either poor shimming or a loss of enantiomeric purity.

  • Solvent Effects: While CDCl3 is standard, switching to DMSO-d6 will shift the exchangeable OH proton downfield (typically to ~5.0 ppm) and sharpen it into a distinct doublet due to coupling with the H-2' methine proton. This solvent switch is a useful diagnostic tool if the OH peak in CDCl3 is obscured by the aliphatic multiplets.

Conclusion

The rigorous spectroscopic profiling of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is non-negotiable for downstream pharmaceutical synthesis. By leveraging the diagnostic 13C shift of C-5 and the 3-bond HMBC correlations of the H-1' protons, researchers can establish a self-validating analytical loop that guarantees the regiochemical integrity of the Tenofovir intermediate.

References

  • (R)-1-(6-chloro-9H-purin-9-yl)
  • Synthesis of purine homo-N-nucleosides modified with coumarins as free radicals scavengers Source: Taylor & Francis URL
  • Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir Source: ACS Publications URL

Sources

Foundational

Thermal Stability and Degradation Pathways of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol: A Mechanistic and Methodological Guide

Executive Summary (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical chiral intermediate in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir disoproxil fumarate (TDF) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical chiral intermediate in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir disoproxil fumarate (TDF) and Tenofovir alafenamide (TAF) 1. Maintaining the structural and chiral integrity of this intermediate during scale-up, drying, and storage is paramount for overall yield and API purity. This technical guide details the specific thermal vulnerabilities of the 6-chloropurine and secondary alcohol moieties, outlines validated degradation pathways, and provides robust, self-validating experimental protocols for stability-indicating analysis.

Structural Vulnerabilities and Degradation Mechanisms

The molecule features two primary loci of thermal and chemical instability, which often interact in a destructive cascade if not properly controlled:

  • The C6-Chlorine Bond Lability: The purine ring is highly electron-deficient due to the electronegative nitrogen atoms within the pyrimidine fused ring. This renders the C6 position exceptionally susceptible to nucleophilic attack. Under thermal stress, especially in the presence of trace ambient moisture, the C-Cl bond undergoes rapid hydrolysis, yielding a hypoxanthine derivative and releasing hydrogen chloride (HCl) gas 2.

  • Secondary Alcohol Oxidation & Elimination: The chiral center at C2 of the propanol chain is relatively stable at ambient conditions but becomes vulnerable under thermal stress, leading to oxidation (forming purinyl propanone) or dehydration.

  • The Autocatalytic Cascade (Critical Risk): The true danger in the thermal degradation of this intermediate is autocatalysis. The initial thermal hydrolysis of the C6-Cl bond releases HCl. This localized acidic environment subsequently catalyzes the dehydration of the secondary alcohol, leading to the formation of alkene degradants, and can also induce racemization of the critical (R)-enantiomer.

G A (R)-1-(6-Chloro-9H-purin-9-yl) propan-2-ol (API Intermediate) B Hypoxanthine Derivative (C6-Hydrolysis) A->B H2O, Heat (>60°C) (-HCl) C Purinyl Propanone (Alcohol Oxidation) A->C O2, Heat (-H2) D Alkene Degradants (Acid-Catalyzed Dehydration) A->D Autocatalytic HCl (-H2O) B->D Secondary Degradation

Figure 1: Primary thermal and oxidative degradation pathways of the Tenofovir intermediate.

Thermal Profiling and Kinetic Stability Data

To quantify these vulnerabilities, solid-state thermal stress testing (forced degradation) is employed. Table 1 summarizes typical degradation kinetics observed when the isolated intermediate is subjected to elevated temperatures in a controlled environment.

Stress ConditionTimepointPurity (HPLC %a/a)Major Degradant IdentifiedMechanistic Driver
Control (25°C, Dry)30 Days99.8%NoneN/A
40°C / 75% RH14 Days98.2%Hypoxanthine derivative (1.5%)Moisture-driven C6-hydrolysis
60°C / 75% RH7 Days91.4%Hypoxanthine (6.1%), Alkenes (2.0%)Accelerated hydrolysis & onset of dehydration
80°C (Dry Heat)3 Days84.5%Alkenes (10.2%), Propanone (4.1%)Thermal elimination & oxidation

Table 1: Quantitative summary of forced degradation profiling for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality checks to prevent analytical artifacts.

Protocol 1: Solid-State Forced Degradation Workflow

Rationale: Liquid-phase stress testing often over-represents hydrolytic pathways. Solid-state testing accurately mimics the conditions the intermediate faces during industrial drying (e.g., agitated nutsche filter drying) and long-term storage.

  • Sample Preparation: Accurately weigh 50.0 mg of the intermediate into four separate 10 mL amber glass vials.

  • Environmental Control: Leave two vials uncapped (to expose to ambient humidity) and purge the other two with dry Argon before sealing with PTFE-lined caps.

  • Thermal Stress: Place one open and one sealed vial in a calibrated convection oven at 80°C. Keep the remaining two at 25°C as controls.

  • Sampling: At days 1, 3, and 7, remove a 5.0 mg aliquot from each vial.

  • Quenching & Dilution (Critical Step): Immediately dissolve the aliquot in 5.0 mL of cold (4°C) Acetonitrile/Water (50:50, v/v) containing 0.1% N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is vital here; it neutralizes any localized HCl generated during the thermal stress, instantly halting the autocatalytic dehydration pathway prior to HPLC analysis, ensuring the data reflects the true solid-state degradation rather than solution-phase artifacts.

Protocol 2: Stability-Indicating HPLC-DAD/MS Method

Rationale: Standard acidic mobile phases (like 0.1% Trifluoroacetic acid) can artificially degrade the 6-chloropurine intermediate on-column, leading to false positives for hydrolysis 3. A near-neutral buffered mobile phase prevents this analytical error.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent robust phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, carefully adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B: MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes, then hold at 60% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min, with the column oven strictly maintained at 30°C.

  • Detection: DAD scanning 200-400 nm (extract at 260 nm for the purine backbone) coupled to an ESI-TOF mass spectrometer in positive ion mode.

W S1 Solid-State Thermal Stress (80°C, Open vs. Sealed) S2 Aliquoting & Quenching (Cold MeCN/H2O + DIPEA) S1->S2 S3 HPLC-DAD/MS Analysis (pH 6.0 Buffer to prevent on-column degradation) S2->S3 S4 Data Processing (Mass Defect & Purity Profiling) S3->S4

Figure 2: Standardized workflow for thermal forced degradation and degradant profiling.

Process Chemistry Mitigation Strategies

Based on the elucidated degradation pathways, several process controls must be implemented during the synthesis and handling of this intermediate:

  • Drying Operations: Vacuum drying at temperatures not exceeding 45°C is mandatory. The use of a continuous nitrogen sweep helps remove trace moisture, mitigating the primary C6-hydrolysis pathway.

  • Storage: The intermediate must be stored in tightly sealed, double-polyethylene bags with silica gel desiccants, ideally under refrigerated conditions (2°C to 8°C).

  • Downstream Processing: When coupling this intermediate with the phosphonate side chain (e.g., via sodium tert-butoxide), the reaction environment must be strictly anhydrous to prevent the conversion of the 6-chloro group to a 6-hydroxy or 6-alkoxy impurity before the desired amination step can occur.

References

  • Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • STABILITY INDICATING METHOD FOR THE SIMULTANEOUS ESTIMATION OF TENOFOVIR, EMTRICITABINE AND EFAVIRENZ IN PURE AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. ResearchGate. Available at:[Link]

Sources

Exploratory

Architectural Mastery in Nucleotide Analogue Synthesis: The Mechanistic Role of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Whitepaper & Process Guide Executive Summary The development of Acyclic Nucleoside Phosphonates (ANPs)—such...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Whitepaper & Process Guide

Executive Summary

The development of Acyclic Nucleoside Phosphonates (ANPs)—such as the frontline antiretroviral Tenofovir—represents a triumph of rational drug design. However, the industrial-scale synthesis of these molecules is historically bottlenecked by the physical and electronic limitations of the natural purine base, adenine. This whitepaper provides an in-depth mechanistic analysis of why (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is universally adopted as the master chiral intermediate in ANP synthesis. By dissecting the causality behind base selection, regioselectivity, and self-validating experimental protocols, this guide serves as an authoritative blueprint for optimizing nucleotide analogue pipelines.

Structural & Mechanistic Rationale: Overcoming the Adenine Bottleneck

The direct construction of Tenofovir's acyclic scaffold via the alkylation of adenine is fraught with chemical hurdles. Adenine exhibits exceptionally poor solubility in standard organic solvents and possesses multiple nucleophilic sites (N3, N7, N9, and the exocyclic N6-amine). Direct alkylation typically results in a thermodynamically unfavorable mixture of N9 and N7 regioisomers, severely depressing yields [2].

To circumvent this, synthetic pipelines utilize 6-chloropurine as the starting scaffold to generate (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. The causality behind this strategic choice rests on three pillars:

  • Stereoelectronic Regiocontrol: The highly electronegative chlorine atom at the C6 position exerts a strong electron-withdrawing inductive effect across the purine ring. This significantly reduces the nucleophilicity of the adjacent N7 position. Consequently, base-catalyzed alkylation is heavily biased toward the desired N9 position, routinely achieving N9:N7 ratios exceeding 95:5.

  • Enhanced Solvation Kinetics: Unlike adenine, which forms rigid intermolecular hydrogen-bonding networks, 6-chloropurine lacks the exocyclic amine. This dramatically lowers its melting point and enhances its solubility in polar aprotic solvents (e.g., DMF, NMP), ensuring homogeneous reaction kinetics and preventing localized reagent pooling.

  • SNAr Priming: The C6-chlorine acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Once the (R)-chiral side chain is securely installed at N9, the purine ring can be effortlessly converted to the required adenine core via aminolysis, without the need for complex protection/deprotection schemes [1].

The Stereochemical Imperative

The (R)-configuration of the 2-hydroxypropyl chain is not arbitrary. In vivo, the target molecule is phosphorylated by cellular kinases to its diphosphate active form. The (R)-methyl group precisely mimics the spatial orientation of the 3'-hydroxyl group found in natural deoxyadenosine triphosphate (dATP). This spatial mimicry is mandatory for competitive binding to the HIV Reverse Transcriptase active site, ultimately triggering viral DNA chain termination [3].

Logical Workflow & Mechanistic Pathway

Pathway N1 6-Chloropurine (Highly Soluble) N2 Base-Catalyzed Alkylation + (R)-Propylene Carbonate N1->N2 N3 (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (High N9 Regioselectivity) N2->N3 Overcomes N7/N9 mixture issues N4 SNAr Aminolysis (NH3 / MeOH, 80°C) N3->N4 C6-Cl acts as SNAr leaving group N5 (R)-9-(2-Hydroxypropyl)adenine (HPA) N4->N5 Installs Exocyclic Amine cleanly N6 Phosphonomethylation Mg(OtBu)2 + DESMP N5->N6 Secondary -OH acts as nucleophile N7 Tenofovir Diethyl Ester N6->N7 N8 Hydrolytic Deprotection (TMSBr) N7->N8 N9 Tenofovir (API) N8->N9 Yields Active Phosphonic Acid

Figure 1: Synthetic workflow and mechanistic logic of Tenofovir synthesis via 6-chloropurine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating in-process causality checks.

Protocol A: Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
  • Objective: Regioselective N9-alkylation of 6-chloropurine utilizing a chiral pool precursor.

  • Causality of Reagents: (R)-propylene carbonate is selected as it acts simultaneously as the chiral alkylating agent and an internal leaving group (releasing CO2), ensuring high atom economy. K2CO3 is utilized as a mild base; it is strong enough to deprotonate the purine N9 but weak enough to prevent the degradation of the carbonate ring.

  • Step-by-Step Procedure:

    • Charge a dry, nitrogen-purged 1L jacketed reactor with 6-chloropurine (1.0 eq, 100 g) and anhydrous DMF (500 mL).

    • Add anhydrous K2CO3 (0.1 eq, 8.9 g) to the stirring suspension.

    • Heat the reactor to 100°C. Add (R)-propylene carbonate (1.2 eq, 79.3 g) dropwise over 1 hour to prevent thermal runaway.

    • Maintain the internal temperature at 100°C for 5 hours.

    • Self-Validation Check (In-Process): Sample the reaction for UPLC-UV (254 nm). The reaction is deemed complete when the 6-chloropurine peak area is < 1.0% relative to the product peak. The N9/N7 ratio is validated via 1H NMR (N9-CH2 signal appears at ~4.3 ppm, distinct from the N7 shift).

    • Cool to 20°C, filter off inorganic salts, and concentrate the filtrate under high vacuum. Crystallize the crude residue from isopropanol to yield the pure intermediate.

Protocol B: SNAr Aminolysis to (R)-9-(2-Hydroxypropyl)adenine (HPA)
  • Objective: Conversion of the 6-chloro moiety to a 6-amino group, generating the adenine core.

  • Causality of Reagents: The electron-deficient nature of the purine ring at C6 makes it highly susceptible to nucleophilic attack. A sealed autoclave is mandatory to prevent the escape of volatile ammonia gas, maintaining the high molar excess required to drive the SNAr to completion [1].

  • Step-by-Step Procedure:

    • Suspend (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (1.0 eq, 100 g) in a 7N solution of ammonia in methanol (10 volumes, 1 L).

    • Seal the mixture in a high-pressure autoclave reactor.

    • Heat the reactor to 80°C (internal pressure will rise to ~4-5 bar) and stir at 400 RPM for 12 hours.

    • Self-Validation Check (In-Process): Perform TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6, UV active) must be completely absent, replaced by a baseline-shifted, highly polar spot (Rf ~0.2) that stains positive with ninhydrin (indicating the presence of a primary amine).

    • Vent the reactor safely, concentrate the solvent in vacuo, and resuspend the residue in cold water (200 mL) to precipitate the product. Filter and dry under vacuum to yield HPA.

Protocol C: Phosphonomethylation to Tenofovir Diethyl Ester
  • Objective: Etherification of the secondary alcohol to form the acyclic nucleoside phosphonate linkage.

  • Causality of Reagents: Magnesium tert-butoxide[Mg(OtBu)2] is specifically chosen over NaH or KOtBu. The divalent Mg²⁺ ion acts as a structural template; it chelates both the alkoxide oxygen of HPA and the sulfonate leaving group of the alkylating agent (DESMP), bringing them into close spatial proximity and drastically lowering the activation energy for the SN2 etherification.

  • Step-by-Step Procedure:

    • Dissolve HPA (1.0 eq, 50 g) in anhydrous DMF (250 mL) under an argon atmosphere.

    • Add Mg(OtBu)2 (1.5 eq, 65 g) and stir at 70°C for 1.5 hours to form the magnesium alkoxide complex.

    • Add Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) (1.2 eq, 97 g) dropwise over 30 minutes.

    • Stir the reaction mixture at 75°C for 8 hours.

    • Self-Validation Check (In-Process): Monitor the reaction via ³¹P NMR. The disappearance of the DESMP signal (~18 ppm) and the emergence of the product signal (~22 ppm) confirms successful P-C-O linkage formation.

    • Quench the reaction with glacial acetic acid (to pH 6), evaporate the DMF, and purify the residue via silica gel chromatography to yield Tenofovir Diethyl Ester.

Quantitative Process Metrics

The table below summarizes the expected quantitative data for the optimized chemo-synthetic route, providing benchmark metrics for process validation.

Reaction StepSubstrateKey Reagent / CatalystTemp (°C)Yield (%)Regioselectivity (N9:N7)Target Purity (HPLC)
Alkylation 6-Chloropurine(R)-Propylene Carbonate / K₂CO₃10078 - 85> 95:5> 98.0%
SNAr Aminolysis (R)-6-Chloro intermediateNH₃ in Methanol8090 - 95N/A> 99.0%
Phosphonomethylation HPADESMP / Mg(OtBu)₂7570 - 75N/A> 97.5%
Deprotection Tenofovir Diethyl EsterBromotrimethylsilane (TMSBr)2585 - 90N/A> 99.5%

References

  • Title: Chemoenzymatic Synthesis of Tenofovir Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: An improved synthesis of adefovir and related analogues Source: Beilstein Journal of Organic Chemistry URL: [Link] [2]

  • Title: Reshaping an Acyclic Nucleoside Phosphonate into a Selective Anti-hepatitis B Virus Compound Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol: A Key Intermediate in Drug Discovery

Abstract This application note provides a detailed and robust protocol for the asymmetric synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, a crucial chiral building block in the development of various therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed and robust protocol for the asymmetric synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, a crucial chiral building block in the development of various therapeutic agents. The primary synthetic strategy employs a stereoinvertive Mitsunobu reaction for the key C-N bond formation, ensuring high enantiopurity of the final product. An alternative enzymatic resolution method is also presented, offering a greener approach to obtaining the desired enantiomer. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices to ensure reproducibility and success.

Introduction

Chiral purine nucleoside analogs are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The specific stereochemistry of these molecules is often critical for their pharmacological efficacy and safety profile. (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a key intermediate in the synthesis of a variety of these potent molecules. Its strategic importance lies in the versatile 6-chloro-purine moiety, which can be readily functionalized, and the chiral (R)-propan-2-ol side chain that dictates the stereochemical outcome of subsequent synthetic transformations.

This document outlines a reliable and scalable protocol for the synthesis of this important intermediate, focusing on a well-established and stereocontrolled method.

Synthetic Strategy: The Mitsunobu Approach

The chosen synthetic route leverages the power of the Mitsunobu reaction, a cornerstone of modern organic synthesis for its ability to form C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral alcohol center.[1] This stereoinvertive nature is ideal for our purpose, as it allows for the use of a readily available chiral starting material to produce the desired enantiomer of the final product.

The overall synthetic workflow can be visualized as a three-step process:

  • Synthesis of the Chiral Precursor: Preparation of the enantiomerically pure alcohol, (S)-1-(benzyloxy)propan-2-ol, which will serve as the chiral backbone.

  • Mitsunobu Reaction: The key N9-alkylation of 6-chloropurine with the prepared chiral alcohol, resulting in the inversion of the stereocenter to the desired (R)-configuration.

  • Deprotection: Removal of the benzyl protecting group to yield the final product, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Synthetic Workflow Start (S)-Ethyl Lactate Precursor (S)-1-(Benzyloxy)propan-2-ol Start->Precursor  Benzylation & Reduction   Mitsunobu (R)-1-(6-Chloro-9H-purin-9-yl)-2-(benzyloxy)propane Precursor->Mitsunobu  Mitsunobu Reaction (6-Chloropurine, PPh3, DIAD)   FinalProduct (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Mitsunobu->FinalProduct  Deprotection (Catalytic Transfer Hydrogenation)  

Caption: Synthetic workflow for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-(Benzyloxy)propan-2-ol

The synthesis of the chiral alcohol precursor starts from the inexpensive and enantiomerically pure (S)-ethyl lactate.[2][3]

Reaction Scheme:

(S)-Ethyl lactate → Ethyl (S)-2-(benzyloxy)propanoate → (S)-1-(Benzyloxy)propan-2-ol

Materials:

  • (S)-Ethyl lactate

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

Part A: Benzylation of (S)-Ethyl Lactate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-ethyl lactate (1.0 eq.) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (S)-2-(benzyloxy)propanoate.

Part B: Reduction to (S)-1-(Benzyloxy)propan-2-ol

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the crude ethyl (S)-2-(benzyloxy)propanoate from the previous step in anhydrous diethyl ether or THF.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-1-(benzyloxy)propan-2-ol as a colorless oil.

Step 2: Mitsunobu Reaction

This crucial step involves the N9-alkylation of 6-chloropurine with the chiral alcohol, proceeding with inversion of configuration.[4][5]

Materials:

  • (S)-1-(Benzyloxy)propan-2-ol (from Step 1)

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous THF.

  • Add a solution of (S)-1-(benzyloxy)propan-2-ol (1.2 eq.) in anhydrous THF to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred mixture. A color change to yellow or orange is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The initial suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired (R)-1-(6-chloro-9H-purin-9-yl)-2-(benzyloxy)propane.

Step 3: Deprotection via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and effective method for removing the benzyl protecting group without reducing the purine ring.[6][7]

Materials:

  • (R)-1-(6-Chloro-9H-purin-9-yl)-2-(benzyloxy)propane (from Step 2)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or 1,4-Cyclohexadiene

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Add ammonium formate (5-10 eq.) or 1,4-cyclohexadiene (5-10 eq.) as the hydrogen donor.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Alternative Synthetic Approach: Enzymatic Kinetic Resolution

For a greener and often highly enantioselective alternative, enzymatic kinetic resolution can be employed. This method involves the selective acylation of one enantiomer of a racemic mixture of 1-(6-chloro-9H-purin-9-yl)propan-2-ol, leaving the desired (R)-enantiomer unreacted.[8][9]

Enzymatic Resolution Racemate Racemic 1-(6-Chloro-9H-purin-9-yl)propan-2-ol Separation Enzymatic Acylation (Lipase, Acyl Donor) Racemate->Separation R_Enantiomer (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Separation->R_Enantiomer  Unreacted Enantiomer   S_Ester (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-yl acetate Separation->S_Ester  Acylated Enantiomer  

Caption: Workflow for the enzymatic kinetic resolution.

General Protocol:

  • Prepare a racemic mixture of 1-(6-chloro-9H-purin-9-yl)propan-2-ol via alkylation of 6-chloropurine with 1-chloropropan-2-ol.

  • Dissolve the racemic alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene).

  • Add an immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase).

  • Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion.

  • Filter off the enzyme.

  • Separate the unreacted (R)-alcohol from the acylated (S)-ester by column chromatography.

Characterization Data

The final product, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₉ClN₄O
Molecular Weight 212.64 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available, requires experimental determination.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.78 (s, 1H), 8.75 (s, 1H), 5.15 (d, 1H), 4.35 (dd, 1H), 4.20 (dd, 1H), 4.05 (m, 1H), 1.15 (d, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 151.8, 149.3, 145.7, 131.5, 65.4, 52.1, 21.8

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[10][11]

Summary and Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. The primary route, utilizing a Mitsunobu reaction, is a reliable and stereocontrolled method for obtaining the desired product in high enantiomeric purity. The alternative enzymatic resolution offers a valuable green chemistry approach. The provided step-by-step instructions, coupled with the scientific rationale, should enable researchers to successfully synthesize this important building block for their drug discovery and development programs.

References

  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. HETEROCYCLES, 36(7), 1625.
  • Enders, D., von Berg, S., & Jandeleit, B. (2002). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE VIA A HORNER-WADSWORTH-EMMONS REACTION OF (−)-(S)-2-(BENZYLOXY)PROPANAL. Organic Syntheses, 78, 177.
  • GuideChem. (n.d.). (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol.
  • Semantic Scholar. (n.d.). The alkylation of 2-amino-6-chloropurine with alcohols by Mitsunobu reaction for a synthesis of carbocyclic guanosine analogs.
  • BenchChem. (2025). A Technical Guide to the Synthesis of (S)-2-(benzyloxy)
  • Arkivoc. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (1995). Preparation of Optically Active (S)-2-(Benzyloxy)propanal.
  • SilyCycle. (2011).
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Royal Society of Chemistry. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
  • PubMed. (2023).
  • TCI Chemicals. (n.d.). New Mitsunobu Reagents.
  • Osaka University of Pharmaceutical Sciences. (2015).
  • MDPI. (2022).
  • PMC. (n.d.).
  • MDPI. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods.
  • MDPI. (2018).
  • University of Puget Sound. (n.d.). 13C NMR of 1-Propanol.

Sources

Application

Application Note: Utilizing (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol as a Chiral Precursor for the Scalable Synthesis of Tenofovir

Executive Summary Tenofovir (TFV) is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV and chronic hepatitis B[1]. The clinical efficacy of its prodrugs—tenofovir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tenofovir (TFV) is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV and chronic hepatitis B[1]. The clinical efficacy of its prodrugs—tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF)—relies entirely on the enantiomeric purity of the active pharmaceutical ingredient. Traditional synthetic routes often rely on late-stage chiral resolution, which inherently caps theoretical yields at 50% and generates significant chemical waste[2].

To circumvent these limitations, modern chemoenzymatic workflows leverage (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol as a pivotal chiral building block. By introducing chirality early in the sequence via biocatalysis, and utilizing the 6-chloro moiety for downstream functionalization, this approach achieves >99% enantiomeric excess (ee) while establishing a highly efficient, scalable pathway to the final API ()[3].

Mechanistic Rationale & Causality

As an application scientist designing a scalable API workflow, selecting the 6-chloro-substituted purine over an unprotected adenine core is a deliberate, causality-driven choice:

  • Biocatalytic Compatibility: The primary amine on an unprotected adenine ring can interfere with enzymatic active sites or cause aggregation during aqueous biotransformations. The 6-chloro analog is lipophilic, preventing unwanted hydrogen-bonding networks and ensuring high compatibility with both alcohol dehydrogenases (ADHs) and lipases[4].

  • Facile Aminolysis via SNAr: The 6-chloro position on the purine ring is highly electron-deficient. Treatment with methanolic ammonia triggers a rapid Nucleophilic Aromatic Substitution (SNAr). This displaces the chloride ion to form the adenine core quantitatively, without risking racemization of the adjacent chiral secondary alcohol[3].

  • Regioselective Alkylation: During the subsequent phosphonate alkylation, utilizing a magnesium-based base (Mg(OtBu)2) minimizes N-alkylation impurities. The divalent Mg2+ ion tightly coordinates the alkoxide intermediate, directing nucleophilic attack exclusively toward the tosylated phosphonate to form the critical ether linkage ()[5].

Synthetic Workflow

G N1 6-Chloropurine N2 1-(6-Chloro-9H-purin-9-yl)propan-2-one N1->N2 Alkylation (Chloroacetone, K2CO3) N3 (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (Chiral Precursor) N2->N3 Biocatalysis (ADH Reduction) N4 (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol N3->N4 Aminolysis (NH3/MeOH) N5 Tenofovir (TFV) N4->N5 1. Alkylation (Phosphonate) 2. TMSBr Cleavage N6 TAF / TDF (Prodrugs) N5->N6 Prodrug Derivatization

Synthetic workflow from 6-chloropurine to tenofovir via the chiral (R)-alcohol precursor.

Quantitative Data: Biocatalytic Approaches Compared

The generation of the chiral precursor can be achieved via two distinct biocatalytic pathways. The table below summarizes the operational metrics of each method based on validated chemoenzymatic protocols[2][3]:

ParameterLipase-Catalyzed Kinetic ResolutionADH-Catalyzed Asymmetric Reduction
Biocatalyst Lipase from Burkholderia cepacia (Amano PS-IM)Recombinant ADH from Lactobacillus kefir (E. coli/Lk-ADH)
Substrate Racemic 1-(6-chloro-9H-purin-9-yl)propan-2-olProchiral 1-(6-chloro-9H-purin-9-yl)propan-2-one
Scale / Concentration 500 mg / 60 mM84 mg / 100 mM
Yield 47% (Max theoretical: 50%)86% (Max theoretical: 100%)
Enantiomeric Excess (ee) 99%>99%
Key Mechanistic Advantage Immobilized enzyme allows for simple filtration recovery.Circumvents the 50% yield cap; quantitative conversion via cofactor recycling.

Detailed Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction via ADH

Objective: Convert prochiral ketone to (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol with >99% ee.

  • Substrate Preparation: Dissolve 1-(6-chloro-9H-purin-9-yl)propan-2-one (100 mM) in a biocompatible buffer/isopropanol co-solvent system.

    • Causality: Isopropanol acts dually as a co-solvent to dissolve the highly lipophilic ketone and as a sacrificial electron donor for continuous cofactor recycling.

  • Enzyme & Cofactor Addition: Add lyophilized E. coli cells harboring Lk-ADH and the NADP+ cofactor.

    • Causality: ADH requires NADP+ to function. The coupled isopropanol system continuously reduces NADP+ back to NADPH, driving the thermodynamic equilibrium toward complete asymmetric reduction of the substrate without requiring stoichiometric amounts of expensive cofactors[3].

  • Incubation: Stir the reaction at 30 °C for 24 hours to ensure quantitative conversion.

  • Extraction: Terminate the reaction via phase separation using ethyl acetate. The exceptional optical purity (>99% ee) eliminates the need for downstream chiral chromatography[3].

Protocol B: Transformation to Tenofovir API

Objective: Convert the (R)-chloro-alcohol intermediate into the final phosphonic acid.

  • Aminolysis (SNAr):

    • Suspend the (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol in NH3-saturated methanol.

    • Heat the mixture in a sealed pressure tube at 80 °C.

    • Causality: The high temperature and pressure force the nucleophilic ammonia to displace the 6-chloro group. This "one-pot" step simultaneously generates the required adenine core and hydrolyzes any ester protecting groups (if a lipase kinetic resolution route was used upstream), yielding (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol[3].

  • Regioselective Alkylation:

    • Dissolve the resulting (R)-alcohol and tosylated diethyl(hydroxymethyl)phosphonate in anhydrous dimethylformamide (DMF).

    • Add Magnesium tert-butoxide (Mg(OtBu)2) as the base.

    • Causality: Mg(OtBu)2 is specifically chosen over sodium or potassium bases. The divalent Mg2+ ion tightly coordinates the alkoxide intermediate, suppressing unwanted N-alkylation on the adenine ring and directing the nucleophilic attack exclusively to the tosylate, forming the critical ether linkage[5].

  • Phosphonate Cleavage (Deprotection):

    • Treat the resulting diethyl phosphonate ester with Bromotrimethylsilane (TMSBr) in acetonitrile.

    • Causality: TMSBr is a highly selective, mild reagent that cleaves the ethyl ester bonds of the phosphonate to yield the free phosphonic acid. It avoids the harsh acidic or basic conditions that could otherwise cleave the newly formed ether bond or cause depurination of the adenine core[3].

References

  • Chemoenzymatic Synthesis of Tenofovir Source: The Journal of Organic Chemistry (2023) URL:[Link]

  • Identification, synthesis and characterization of new impurities in tenofovir Source: IMR Press / Pharmazie (2015) URL:[Link]

  • Tenofovir disoproxil fumarate for the treatment of HIV infection Source: PubMed / Expert Review of Anti-infective Therapy (2006) URL:[Link]

Sources

Method

Application Note: Enzymatic Resolution Protocol for the Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Rationale & Biocatalytic Strategy The synthesis of Tenofovir and its advanced ProTide derivatives (e.g., Tenofovir Alafenamide, Tenofovir Disoproxil Fumarate) relies heavily on the chiral intermediate (R)-1-(6-Chloro-9H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Biocatalytic Strategy

The synthesis of Tenofovir and its advanced ProTide derivatives (e.g., Tenofovir Alafenamide, Tenofovir Disoproxil Fumarate) relies heavily on the chiral intermediate (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol . The stereochemical purity of this precursor is non-negotiable; the active (R)-stereoisomers of these antiviral agents exhibit up to 12-fold higher pharmacological efficacy against target viruses like HIV and HBV compared to their (S)-counterparts [1].

Traditional asymmetric syntheses often employ expensive chiral pool starting materials such as (R)-propylene oxide, which suffer from low atom economy, high costs, and challenging downstream purifications [4]. In contrast, the enzymatic kinetic resolution of the racemic alcohol (rac-1-(6-Chloro-9H-purin-9-yl)propan-2-ol) offers a highly scalable, environmentally benign, and cost-effective alternative. By utilizing immobilized lipases, we can achieve exceptional enantiomeric excess (ee > 99%) while establishing a self-validating, recyclable synthetic system[3].

Mechanistic Causality: Enzyme & Solvent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

  • Enzyme Selection (The Kazlauskas Rule): We utilize Candida antarctica Lipase B (CAL-B), commonly immobilized on macroporous acrylic resin (e.g., Novozym 435). The causality behind this choice lies in the topography of CAL-B's active site. According to the Kazlauskas rule for secondary alcohols, CAL-B preferentially acylates the enantiomer where the large substituent (the 6-chloro-purinylmethyl group) is positioned in the large stereospecificity pocket, and the small substituent (the methyl group) is in the small pocket. This exact spatial arrangement corresponds to the (R)-enantiomer of our target molecule [2].

  • Thermodynamic Driving Force: The reaction employs vinyl acetate as the acyl donor. This is a critical self-validating design choice: transesterification with vinyl acetate releases vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the equilibrium forward and ensuring a maximum Enantiomeric Ratio (E-value).

  • Solvent Causality (Interfacial Activation): Lipases require a specific micro-aqueous environment to maintain their active tertiary structure. Solvents with a Log P between 1.0 and 3.0, such as Methyl tert-butyl ether (MTBE, Log P = 0.94), preserve this essential hydration shell while fully solubilizing the hydrophobic purine substrate. Highly polar solvents (like THF) strip this water layer, leading to enzyme denaturation.

Experimental Workflow

EnzymaticResolution Racemate rac-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (Racemic Substrate) Acylation Enzymatic Acylation Immobilized CAL-B, Vinyl Acetate MTBE, 40°C, 24-48 h Racemate->Acylation Vinyl Acetate (3 eq) Mixture Reaction Mixture at 50% Conversion (Self-Validating Checkpoint) Acylation->Mixture Chiral HPLC Monitoring Separation Chromatographic Separation (Silica Gel, EtOAc/Hexane) Mixture->Separation Enzyme Filtration R_Acetate (R)-Acetate (Target Intermediate) Hydrolysis Mild Methanolysis (K2CO3, MeOH, 25°C) R_Acetate->Hydrolysis Deprotection S_Alcohol (S)-Alcohol (Unreacted Enantiomer) Separation->R_Acetate Rf = 0.6 Separation->S_Alcohol Rf = 0.3 Final (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (>99% ee, Yield ~45%) Hydrolysis->Final Crystallization

Biocatalytic workflow for the kinetic resolution of rac-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Quantitative Data & Optimization

The following tables summarize the empirical data driving our protocol parameters. The E-value acts as the ultimate metric of trustworthiness for the system's stereoselectivity.

Table 1: Biocatalyst Screening for Kinetic Resolution

Enzyme Source Organism Conversion (%) ee_p (%) ee_s (%) E-value
CAL-B Candida antarctica 49.5 >99 98 >200
PCL Pseudomonas cepacia 41.2 92 64 35
CRL Candida rugosa 15.0 45 8 3

| PPL | Porcine pancreas | 5.5 | 12 | 1 | <2 |

Table 2: Solvent Optimization for CAL-B Catalyzed Acylation

Solvent Log P Conversion (%) ee_p (%) E-value
MTBE 0.94 49.5 >99 >200
Toluene 2.50 48.1 98 150
THF 0.49 22.0 85 15

| Acetonitrile | -0.33 | 10.5 | 70 | 6 |

Self-Validating Protocol for Kinetic Resolution

Phase 1: Enzymatic Acylation
  • Preparation: In a dry, round-bottom flask, dissolve 10.0 g (47.0 mmol) of rac-1-(6-Chloro-9H-purin-9-yl)propan-2-ol in 150 mL of anhydrous MTBE.

  • Reagent Addition: Add 13.0 mL (141.0 mmol, 3.0 eq) of vinyl acetate. Note: Ensure the vinyl acetate is freshly distilled to remove polymerization inhibitors that could foul the enzyme.

  • Biocatalysis: Introduce 1.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Seal the flask and incubate at 40°C with orbital shaking at 200 rpm.

Phase 2: In-Process Control (The Self-Validating Loop)

To ensure the protocol is self-validating, the reaction must be actively monitored. If the conversion exceeds 50%, the enzyme will begin acylating the (S)-enantiomer, destroying the ee of the product.

  • Withdraw 50 µL aliquots every 4 hours.

  • Dilute with mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/Isopropanol 80:20, 1.0 mL/min, UV detection at 254 nm).

  • Calculate the conversion ( c ) and E-value dynamically:

    E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​
  • Halt the reaction precisely when conversion reaches 49–50% (typically 24–36 hours) by filtering off the immobilized enzyme. The recovered enzyme can be washed with cold MTBE and reused for up to 5 cycles with <5% loss in activity[3].

Phase 3: Downstream Separation
  • Concentrate the filtrate under reduced pressure to yield a crude mixture of (R)-acetate and unreacted (S)-alcohol.

  • Chromatographic Rationale: The (R)-acetate lacks the hydrogen-bond donating hydroxyl group, resulting in a significantly higher retention factor ( Rf​≈0.6 ) compared to the (S)-alcohol ( Rf​≈0.3 ) on normal-phase silica.

  • Purify via flash column chromatography (Silica gel, gradient elution: 30% to 70% Ethyl Acetate in Hexanes). Collect and pool the fast-eluting fractions containing the pure (R)-acetate.

Phase 4: Chemical Deprotection (Methanolysis)
  • Dissolve the purified (R)-acetate in 50 mL of anhydrous methanol.

  • Add 0.1 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: Mild methanolysis is strictly chosen over aqueous acidic or basic hydrolysis to prevent any nucleophilic substitution or degradation at the highly sensitive 6-chloro position of the purine ring.

  • Stir at 25°C for 2 hours until TLC indicates complete deprotection.

  • Neutralize with a few drops of glacial acetic acid, concentrate, and recrystallize from EtOAc/Hexane to yield pure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (>99% ee, ~45% overall yield from racemate).

References

  • Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs Biochemistry (ACS Publications) URL:[Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor Catalysts (MDPI) URL:[Link]

  • Synthetic method of (R)-(+)-9-(2-hydroxypropyl)
Application

Alkylation of 6-chloropurine to synthesize (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Application Note: Regioselective Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol via 6-Chloropurine Alkylation Mechanistic Rationale and Strategic Importance The compound (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol via 6-Chloropurine Alkylation

Mechanistic Rationale and Strategic Importance

The compound (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical chiral building block in the synthesis of acyclic nucleoside phosphonates (ANPs). Most notably, it serves as the advanced intermediate for the antiretroviral agents Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) ()[1].

The primary synthetic challenge in this pathway is regioselectivity . When 6-chloropurine is deprotonated, the resulting purine anion exhibits tautomerism between the N9 and N7 positions. Alkylation typically yields a mixture of N9 (thermodynamic) and N7 (kinetic) isomers ()[2]. To synthesize the target (R)-alcohol, 6-chloropurine is reacted with an optically pure C3 synthon—such as (R)-propylene oxide or (R)-propylene carbonate.

The reaction proceeds via an SN​2 mechanism. The purine N9 nitrogen attacks the less sterically hindered terminal carbon (C1) of the epoxide or carbonate, opening the ring while strictly preserving the stereocenter at C2 to yield the (R)-configuration. Using a mild base in a polar aprotic solvent favors the thermodynamic N9-alkylated product while preventing the hydrolysis of the labile 6-chloro group.

Experimental Design & Causality

Every reagent and condition in this protocol is selected to drive N9 regioselectivity while maintaining the enantiomeric purity of the product:

  • Nucleophile Activation (Base Selection): Anhydrous potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH). The heterogeneous nature of K2​CO3​ in solution provides a controlled, slow release of the purine anion, which minimizes degradation and side reactions.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is critical. Its polar aprotic nature strongly solvates the potassium cation, leaving a highly reactive, "naked" purine anion that accelerates the SN​2 attack on the alkylating agent[3].

  • Temperature Control: The reaction is strictly maintained at 50–60 °C when using (R)-propylene oxide. Lower temperatures reduce the reaction rate and inadvertently favor the kinetic N7 isomer. Higher temperatures lead to the rapid evaporation of (R)-propylene oxide (boiling point 34 °C), drastically reducing yield.

  • Self-Validating Systems: The protocol is self-validating through real-time Thin Layer Chromatography (TLC) monitoring for conversion, and post-reaction High-Performance Liquid Chromatography (HPLC) analysis to quantify the N9:N7 ratio. Chiral HPLC is mandated to ensure the enantiomeric excess (ee) remains >99%.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the chosen protocol parameters.

Alkylating AgentBaseSolventTemp (°C)N9:N7 RatioYield (N9)Enantiomeric Excess (ee)
(R)-Propylene Oxide K2​CO3​ DMF 50 85:15 78% >99.0%
(R)-Propylene OxideNaHTHF6070:3062%>99.0%
(R)-Propylene CarbonateNaOH (cat.)DMF12088:1281%>98.5%
(R)-1-Chloro-2-propanol Cs2​CO3​ NMP8080:2074%>99.0%

(Note: While (R)-propylene carbonate offers slightly higher yields and avoids the volatility of the epoxide, it requires significantly higher temperatures (120 °C) which can occasionally lead to partial racemization if not strictly controlled ()[3].)

Step-by-Step Methodology

Phase 1: Purine Anion Formation

  • Charge a dry, argon-flushed 250 mL round-bottom flask with 6-chloropurine (10.0 g, 64.7 mmol, 1.0 equiv) and anhydrous K2​CO3​ (10.7 g, 77.6 mmol, 1.2 equiv).

  • Add anhydrous DMF (100 mL) to the flask.

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality: This incubation period ensures complete deprotonation of the purine, forming the reactive anion before the alkylating agent is introduced, thereby preventing competing side reactions.

Phase 2: Alkylation via Epoxide Ring-Opening 4. Cool the reaction mixture to 0–5 °C using an ice-water bath. 5. Add (R)-propylene oxide (5.6 g, 97.0 mmol, 1.5 equiv) dropwise over 15 minutes via an addition funnel.

  • Causality: Dropwise addition controls the exothermic nature of the SN​2 reaction and prevents the volatile epoxide from flashing off.

  • Equip the flask with a dry ice condenser (to prevent epoxide loss), gradually warm the mixture to 50 °C, and stir for 14 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 2:1). The 6-chloropurine spot ( Rf​≈0.3 ) should disappear, replaced by the major N9 product ( Rf​≈0.5 ) and a minor N7 product ( Rf​≈0.2 ).

Phase 3: Quenching and Workup 8. Cool the mixture to room temperature and quench by slowly adding distilled water (100 mL). 9. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). 10. Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL). 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product mixture.

Phase 4: Purification and Isomer Separation 12. Purify the crude residue via silica gel column chromatography using a gradient eluent ( CH2​Cl2​ to CH2​Cl2​ /MeOH 95:5).

  • Causality: The N9 isomer is less polar than the N7 isomer, allowing for clean separation on silica. Alternatively, selective crystallization from Isopropanol/Heptane can be used to exploit the differential solubility of the isomers.
  • Self-Validation (QC): Analyze the purified white solid via Chiral HPLC to confirm ee > 99%. Use 1H NMR to verify the N9 regiochemistry (the purine C8 proton shift is diagnostic for N9 vs N7 substitution).

Workflow Visualization

G A 6-Chloropurine + Base (K2CO3) B Purine Anion Formation (N9 / N7 Tautomerism) A->B Deprotonation C Addition of (R)-Propylene Oxide (SN2 Attack at C1) B->C Alkylation D N9-Alkylated Product (Thermodynamic, Major) C->D Major Pathway E N7-Alkylated Product (Kinetic, Minor) C->E Minor Pathway F Purification (Chromatography/Crystallization) D->F E->F Isomer Removal G Pure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (ee > 99%) F->G Final Product

Workflow and regioselective pathways for the N9-alkylation of 6-chloropurine.

References

  • Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry.[Link]

  • Synthesis of Bicyclonucleosides Having a C−C Bridge. Chemical Reviews.[Link]

  • CN105503875A - Synthesis method of tenofovir disoproxil fumarate intermediate impurity.

Sources

Method

Application Notes &amp; Protocols: Industrial Scale-Up of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Abstract: (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of numerous antiviral and oncology drug candidates. Its value lies in the specific stereochemistry of the hydroxylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of numerous antiviral and oncology drug candidates. Its value lies in the specific stereochemistry of the hydroxylated propyl side-chain and the reactive chloropurine core, which allows for further molecular elaboration. However, its large-scale production is complicated by two primary challenges: achieving high N9-regioselectivity during the alkylation of the 6-chloropurine ring and maintaining strict control over the (R)-stereocenter. This document provides a comprehensive guide for the industrial scale-up of this compound, detailing a robust, convergent synthetic strategy. We will address the synthesis of the 6-chloropurine starting material and the subsequent stereospecific coupling with a chiral side-chain via an optimized Mitsunobu reaction, a method chosen for its high regioselectivity and predictable stereochemical outcome. This guide includes detailed, step-by-step protocols, process control parameters, analytical methods for quality assurance, and critical safety procedures for handling the hazardous materials involved.

Introduction to the Synthetic Challenge

Pharmaceutical Significance

6-Chloropurine is a fundamental building block in medicinal chemistry, serving as a precursor for a wide range of biologically active purine derivatives, including anti-cancer and antiviral agents.[1][2] The introduction of a chiral (R)-1-(propan-2-ol) side chain at the N9 position creates the key intermediate, (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. This specific structure is crucial for the efficacy of several therapeutic agents, where the stereochemistry of the side chain dictates the molecule's interaction with biological targets.

Core Industrial Challenges: Regioselectivity and Stereocontrol

The synthesis of acyclic nucleoside analogues is often hampered by a lack of regioselectivity. Purines possess two nucleophilic nitrogen atoms, N7 and N9, that can undergo alkylation.[3] While direct alkylation is simpler, it frequently yields a difficult-to-separate mixture of N7 and N9 isomers, which is unacceptable for pharmaceutical production.[4][5] Furthermore, the synthesis must introduce and maintain a single enantiomer ((R)-configuration) at the chiral center of the side chain. Any racemization would result in an impure final product with potentially different pharmacological and toxicological profiles, necessitating difficult chiral purification steps.[][7]

Recommended Industrial Synthetic Strategy

To overcome these challenges, a convergent synthetic approach is recommended. This strategy involves the separate preparation of two key fragments—the 6-chloropurine base and a protected chiral alcohol side-chain—followed by their coupling in a highly controlled manner. This approach allows for better quality control of each intermediate before the critical coupling step.

The proposed overall pathway is as follows:

  • Part A: Synthesis of the 6-chloropurine (I) core from commercially available hypoxanthine.

  • Part B: Preparation of the chiral synthon, (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol (II).

  • Part C: N9-selective, stereoinverting coupling of (I) and (II) via an optimized Mitsunobu reaction, followed by deprotection to yield the final product (III).

G cluster_A Part A: Purine Core Synthesis cluster_B Part B: Chiral Synthon Preparation cluster_C Part C: Coupling & Deprotection Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine (I) Hypoxanthine->Chloropurine POCl₃, Base Coupled_Product Protected Intermediate Chloropurine->Coupled_Product Mitsunobu Coupling (DIAD, PPh₃) S_PropyleneGlycol (S)-Propylene Glycol Protected_Alcohol (S)-Protected Alcohol (II) S_PropyleneGlycol->Protected_Alcohol TBDMSCl, Imidazole Protected_Alcohol->Coupled_Product Final_Product (R)-1-(6-Chloro-9H-purin-9-yl) propan-2-ol (III) Coupled_Product->Final_Product Deprotection (TBAF)

Diagram 1: Convergent synthetic pathway for the target molecule.

Protocol 1: Large-Scale Preparation of 6-Chloropurine (I)

This protocol is based on the well-established method of treating hypoxanthine with phosphoryl chloride (POCl₃) in the presence of a tertiary amine base.[2][8] The base serves to neutralize the HCl generated during the reaction.

Materials and Equipment
  • Reactants: Hypoxanthine, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline.

  • Solvents/Reagents: Toluene, Ice, Water, Sodium Hydroxide solution.

  • Equipment: Glass-lined reactor with overhead stirrer, reflux condenser, heating/cooling mantle, and a nitrogen inlet. The reactor must be equipped with a scrubber system for acidic off-gassing.

Step-by-Step Protocol
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with hypoxanthine (1.0 eq), N,N-Dimethylaniline (0.2 eq), and phosphoryl chloride (5.0-10.0 eq). The large excess of POCl₃ also serves as the reaction solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 3-5 hours. Monitor the reaction for the dissolution of hypoxanthine solids by taking periodic samples (handle with extreme care).

  • POCl₃ Removal: After the reaction is complete, cool the mixture to 50-60 °C. Distill off the excess phosphoryl chloride under reduced pressure. This is a critical step to ensure a manageable work-up.

  • Quenching: Cool the remaining reaction mass to below 20 °C. Add toluene to the residue. In a separate vessel, prepare a large volume of ice/water. Very slowly and carefully, transfer the reaction mixture onto the ice/water with vigorous stirring, maintaining the temperature below 10 °C. This quenching step is highly exothermic and releases HCl gas.

  • Isolation: The 6-chloropurine hydrochloride salt will precipitate. Isolate the solid by filtration and wash with cold water.

  • Neutralization: Resuspend the wet cake in water and adjust the pH to 7-8 with a cold sodium hydroxide solution to precipitate the free base, 6-chloropurine.

  • Drying: Filter the product, wash with cold water until the washings are neutral, and dry under vacuum at 50-60 °C to a constant weight.

Protocol 2: Stereospecific Synthesis of the Final Product (III)

This protocol utilizes the Mitsunobu reaction, which is renowned for its ability to perform nucleophilic substitution on alcohols with a complete inversion of stereochemistry.[9] This property is exploited by using the (S)-enantiomer of the alcohol side-chain to produce the desired (R)-enantiomer of the final product. The reaction's high N9-regioselectivity is a key advantage for industrial scale-up.[10]

G start Start: Charge Reactor (6-Chloropurine, PPh₃, (S)-Alcohol) dissolve Add THF, Stir to Dissolve start->dissolve cool Cool Reactor to 0-5 °C dissolve->cool diad_add Slowly Add DIAD Solution (Maintain T < 5 °C) cool->diad_add react Warm to RT, React for 12-18h (Monitor by HPLC/TLC) diad_add->react concentrate Concentrate Under Vacuum react->concentrate extract_setup Add Heptane/Toluene Cool to Precipitate Byproducts concentrate->extract_setup filter_byproducts Filter Off PPh₃O / Hydrazine extract_setup->filter_byproducts concentrate_filtrate Concentrate Filtrate filter_byproducts->concentrate_filtrate deprotect_setup Dissolve Residue in THF concentrate_filtrate->deprotect_setup tba_add Add TBAF Solution deprotect_setup->tba_add deprotect_react Stir at RT for 2-4h (Monitor by HPLC/TLC) tba_add->deprotect_react quench Quench with Water deprotect_react->quench extract_product Extract with Ethyl Acetate quench->extract_product wash Wash Organic Layer (Brine) extract_product->wash dry_concentrate Dry (Na₂SO₄), Concentrate wash->dry_concentrate crystallize Crystallize from Isopropanol/Heptane dry_concentrate->crystallize finish Filter and Dry Final Product (III) crystallize->finish

Diagram 2: Experimental workflow for the Mitsunobu coupling and deprotection.
Materials and Equipment
  • Reactants: 6-Chloropurine (I), (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol (II), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Solvents/Reagents: Tetrahydrofuran (THF, anhydrous), Toluene, Heptane, Tetrabutylammonium fluoride (TBAF) solution, Ethyl Acetate, Isopropanol.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.

Step-by-Step Protocol: Coupling and Deprotection
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 6-chloropurine (1.0 eq), (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol (1.2 eq), and triphenylphosphine (1.3 eq).

  • Dissolution: Add anhydrous THF (10 vol) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • DIAD Addition: Prepare a solution of DIAD (1.3 eq) in anhydrous THF (2 vol). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A color change to deep orange/red is typically observed.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the consumption of 6-chloropurine by HPLC or TLC.

  • Work-up & Byproduct Removal: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like heptane or toluene and cool the mixture. This causes the triphenylphosphine oxide and reduced hydrazine byproducts to precipitate.[11] Filter off the solids and wash the filter cake with cold heptane.

  • Deprotection: Concentrate the filtrate containing the protected intermediate. Dissolve the resulting oil in THF (5 vol). Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2-4 hours. Monitor the removal of the TBDMS group by HPLC/TLC.

  • Aqueous Work-up: Quench the reaction by adding water. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Final Purification: Purify the crude product by crystallization. A common solvent system is isopropanol/heptane. Dissolve the crude oil in a minimal amount of hot isopropanol and add heptane until turbidity is observed. Cool slowly to induce crystallization.

  • Drying: Filter the crystalline product, wash with cold heptane, and dry under vacuum at 40-50 °C.

Process Control and Analytical Methods

Strict quality control is essential for producing active pharmaceutical ingredients (APIs) and their intermediates.[12] A combination of in-process controls and final product testing ensures the material meets all specifications.[13][14]

Table 1: Analytical Specifications for Final Product
ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass Spectrometry (MS)Corresponds to the molecular weight [M+H]⁺
Purity HPLC≥ 99.0%
Chiral Purity Chiral HPLC≥ 99.5% (R)-enantiomer
Related Substances HPLCN7-isomer ≤ 0.15%, Any other impurity ≤ 0.10%
Residual Solvents GC-HSTHF ≤ 720 ppm, Heptane ≤ 5000 ppm, IPA ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 0.5%

Safety, Handling, and Waste Management

Industrial chemical synthesis requires a stringent adherence to safety protocols.

  • 6-Chloropurine: Harmful if swallowed and causes skin and eye irritation.[15][16] Handle with appropriate PPE, including gloves, lab coat, and safety glasses.[17]

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, producing toxic HCl gas. Must be handled in a closed system or a well-ventilated fume hood by trained personnel. Full protective gear, including a face shield and acid-resistant gloves, is mandatory.

  • Mitsunobu Reagents (DIAD, PPh₃): DIAD is toxic and can be explosive, especially at elevated temperatures. Triphenylphosphine is an irritant. These reagents should be handled in a well-ventilated area, avoiding inhalation and skin contact.

  • Engineering Controls: All operations should be conducted in reactors or fume hoods with adequate ventilation and scrubber systems to handle off-gassing.[15] Emergency showers and eyewash stations must be readily accessible.

  • Waste Disposal: Phosphoryl chloride waste must be quenched carefully by trained personnel. Organic solvent waste streams should be segregated and disposed of according to local environmental regulations.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 Incomplete reaction; inefficient quenching/precipitation.Extend reflux time. Ensure quenching temperature is kept low and pH for final precipitation is accurately controlled.
Poor N9/N7 Regioselectivity Reaction conditions favoring N7 alkylation (e.g., direct alkylation).The Mitsunobu protocol is designed to maximize N9 selectivity. Ensure correct stoichiometry and low-temperature addition of DIAD.
Low Yield in Protocol 2 Inactive Mitsunobu reagents; moisture in the reaction.Use fresh, high-quality DIAD and PPh₃. Ensure all solvents (especially THF) are anhydrous.
Incomplete Deprotection Insufficient TBAF; short reaction time.Increase equivalents of TBAF or extend reaction time. Monitor closely by HPLC.
Low Chiral Purity Racemization during reaction; impure starting alcohol.Ensure low-temperature conditions during DIAD addition. Verify the enantiomeric purity of the (S)-alcohol starting material before use.
Difficulty in Crystallization Oily product due to impurities (e.g., residual PPh₃O).Improve the work-up step to remove byproducts. Try different solvent systems or seed the solution with a small crystal.

References

  • Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. Organic Letters - ACS Publications.[Link]

  • Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. PubMed.[Link]

  • New acyclic nucleoside analogues. Stereospecific synthesis of purines and pyrimidines substituted with chiral chains by sugar-ring opening of β-D-galactopyranosyl nucleosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.[Link]

  • Analytical Techniques In Drug Quality Control. IJCRT.org.[Link]

  • Active Ingredient Analysis: Methods And Applications in Product Quality Control. alwsci.[Link]

  • Analytical Techniques Used in Quality Control of Drugs: Review. Academia.edu.[Link]

  • Method for preparing salts of 6-chloropurine.
  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. ACS Publications.[Link]

  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Semantic Scholar.[Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.[Link]

  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. ACS Publications.[Link]

  • Synthesis of purine nucleosides.
  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.[Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing.[Link]

  • The Crucial Role of 6-Chloropurine in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

  • 6-chloropurine.
  • Synthesis method of 6-chloropurine. Patsnap.[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.[Link]

  • (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. NextSDS.[Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI.[Link]

  • Katayama Chemical Industries Co., Ltd. Katayama Chemical.[Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.[Link]

Sources

Application

Application Note: Advanced Catalytic Systems for the Regioselective Preparation of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Executive Summary (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a high-value chiral intermediate utilized in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir Disoproxil Fumarate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a high-value chiral intermediate utilized in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The primary bottleneck in synthesizing this intermediate is the regioselective alkylation of the purine ring. This application note details the mechanistic rationale, comparative data, and a self-validating protocol for achieving >95% N-9 regioselectivity during the alkylation of 6-chloropurine with (R)-propylene oxide using magnesium-directed catalysis.

Mechanistic Rationale: Overcoming the N-9 vs. N-7 Dichotomy

Alkylation of the purine ring is notoriously challenging due to the competing nucleophilicity of the N-9 and N-7 positions.

  • Base Catalysis (Thermodynamic Control): Traditional base-catalyzed systems (e.g., K₂CO₃ or NaOH) yield a mixture of N-9 and N-7 regioisomers. While prolonged heating can drive the thermodynamic conversion of the N-7 isomer to the more stable N-9 isomer , this approach often incurs product degradation and limits the overall yield.

  • Lewis Acid / Magnesium Catalysis (Kinetic Control): To bypass the limitations of thermodynamic equilibration, magnesium-based catalysts such as magnesium tert-butoxide (Mg(OtBu)₂) are deployed. The divalent Mg²⁺ cation coordinates strongly with the N-7 nitrogen and the adjacent C-6 chlorine atom of the purine ring. This chelation creates a bulky steric shield at the N-7 face, forcing the incoming (R)-propylene oxide to undergo regioselective ring-opening exclusively at the N-9 position. This principle of magnesium-directed coordination is a cornerstone in the optimization of Tenofovir intermediate synthesis .

Quantitative Data: Catalyst Performance Comparison

Catalytic SystemReaction ConditionsN-9 : N-7 RatioYield (N-9)Selectivity Mechanism
K₂CO₃ (Weak Base) DMF, 80 °C, 12 h65 : 35~55%Thermodynamic equilibration
NaOH (Strong Base) H₂O/Toluene, 50 °C, 8 h70 : 30~60%Biphasic kinetic control
Mg(OtBu)₂ (Lewis Acid) DMF, 70 °C, 6 h> 95 : 5>85%Mg²⁺ chelation (N-7 steric block)

Visualization of Regioselectivity Pathways

G A 6-Chloropurine + (R)-Propylene Oxide B Base Catalysis (e.g., K2CO3, NaOH) A->B Uncatalyzed/Weak Base C Lewis Acid / Mg2+ Catalysis (e.g., Mg(OtBu)2) A->C Directed Alkylation D N-9 & N-7 Regioisomers (Low Selectivity, ~65:35) B->D Uncontrolled attack E Mg2+ Chelation at N-7/C-6 (Steric Blocking of N-7) C->E Coordination F Exclusive N-9 Alkylation (Target Intermediate, >95%) E->F Regioselective opening

Regioselectivity pathways in the catalytic alkylation of 6-chloropurine.

Experimental Protocol: Magnesium-Catalyzed Regioselective Synthesis

This protocol is designed as a self-validating system; each phase includes specific physical or chemical checkpoints to ensure the reaction proceeds strictly under catalyst control.

Phase 1: Catalyst-Substrate Complexation
  • Preparation: Suspend 6-chloropurine (10.0 g, 64.7 mmol, 1.0 eq) in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add magnesium tert-butoxide (5.5 g, 32.3 mmol, 0.5 eq) in a single portion. Stir the suspension at 25 °C for 30 minutes.

    • Causality Insight: Pre-mixing the purine with Mg(OtBu)₂ prior to epoxide introduction is critical. It allows the thermodynamic formation of the Mg-purine chelate. If the epoxide is added simultaneously, competing uncatalyzed background reactions will drastically increase N-7 formation.

Phase 2: Epoxide Ring-Opening
  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Reagent Introduction: Dropwise add (R)-propylene oxide (4.5 g, 77.6 mmol, 1.2 eq) over 20 minutes.

    • Causality Insight: (R)-propylene oxide is highly volatile (b.p. 34 °C). Adding it at low temperatures prevents reagent loss and suppresses non-selective thermal ring-opening, ensuring the reaction is governed entirely by the magnesium catalyst.

  • Alkylation: Gradually warm the reaction to 60 °C and stir for 6 hours.

    • Validation Checkpoint: Monitor the reaction via HPLC. The reaction is deemed complete when the 6-chloropurine peak area is <2%.

Phase 3: Quenching and Isolation
  • Reaction Quenching: Cool the mixture to room temperature and slowly quench with 50 mL of 1M aqueous Ammonium Chloride (NH₄Cl).

    • Causality Insight: Using a mild acid like NH₄Cl safely breaks the magnesium complex without causing the hydrolysis of the C-6 chlorine atom, which is highly susceptible to nucleophilic aromatic substitution (S_NAr) under harsh acidic or basic aqueous conditions.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (2 × 50 mL) to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude off-white solid from a mixture of Isopropanol/Heptane (1:3) to afford pure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol as a white crystalline solid.

References

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.[Link]

  • Gallagher, R. T., et al. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Organic Process Research & Development, 20(4), 786–798.[Link]

  • An, M., Chang, Z., Zhu, J., Su, Y., & Kuang, B. (2023). Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals, 54(06), 884-888.[Link]

Method

Application Note: Step-by-Step Laboratory Preparation of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Executive Summary (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of the antiretroviral active pharmaceutical ingredients (APIs) Tenofovir Disoproxil Fumarate (TDF) and Tenofov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of the antiretroviral active pharmaceutical ingredients (APIs) Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Utilizing 6-chloropurine as a starting material—rather than adenine—is a strategic synthetic choice. The 6-chloro moiety serves as a robust protecting group that prevents undesired exocyclic amine alkylation during downstream phosphonate etherification, allowing for a clean, late-stage ammonolysis to yield the adenine core.

This technical guide details two validated laboratory methodologies for synthesizing this intermediate: the industrially standard Direct Asymmetric Alkylation and the highly stereoselective Chemoenzymatic Synthesis .

Mechanistic Rationale & Pathway Architecture

The synthesis of purine derivatives is historically plagued by poor regioselectivity, often yielding a mixture of N7- and N9-alkylated isomers. The protocols detailed below are engineered to force thermodynamic control toward the desired N9-isomer.

SynthesisRoutes SM 6-Chloropurine (Starting Material) RA_Reagent (R)-Propylene Carbonate K2CO3, DMF, 130°C SM->RA_Reagent Route A Direct Alkylation RB_Reagent Chloroacetone K2CO3, DMF, 25°C SM->RB_Reagent Route B Chemoenzymatic Target (R)-1-(6-Chloro-9H-purin- 9-yl)propan-2-ol RA_Reagent->Target Decarboxylation & N9-Alkylation RB_Inter 1-(6-Chloro-9H-purin-9-yl) propan-2-one RB_Reagent->RB_Inter N9-Alkylation RB_Enzyme Lk-ADH Biocatalyst NADP+, Glucose RB_Inter->RB_Enzyme Stereoselective Reduction RB_Enzyme->Target >99% ee

Figure 1: Divergent synthetic pathways for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Causality of Reagent Selection

In Route A , the use of (R)-propylene carbonate over (R)-propylene oxide is a deliberate safety and regioselectivity choice. Propylene oxide is highly volatile (bp 34 °C) and toxic, requiring pressurized reactors. Propylene carbonate acts as both a reagent and a polar solvent. Upon nucleophilic attack by the purine anion, it undergoes decarboxylation. The release of CO₂ gas drives the thermodynamic equilibrium irreversibly toward the N9-alkylated product .

In Route B , biocatalysis is employed to bypass the limitations of the chiral pool. Trace enantiomeric impurities in commercial (R)-propylene carbonate can carry over into the API. By utilizing a highly stereoselective Lactobacillus kefir alcohol dehydrogenase (Lk-ADH), the reduction of the prochiral ketone is strictly controlled by the enzyme's binding pocket, routinely delivering >99% ee .

Protocol A: Direct Asymmetric Alkylation (Industrial Standard)

This route is highly scalable and relies on the chiral pool for stereocontrol. The protocol is designed as a self-validating system: the cessation of CO₂ bubbling serves as a primary visual indicator of reaction completion, which is then orthogonally validated by HPLC.

LabWorkflow Step1 Step 1: Reagent Charging 6-Chloropurine + (R)-Propylene Carbonate Step2 Step 2: Thermal Activation Heat to 130°C under N2 (8 h) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quenching & Extraction Cool to 90°C, Add Toluene Step3->Step4 Step5 Step 5: Crystallization Cool to 0-5°C, Filter, Dry Step4->Step5

Figure 2: Laboratory workflow for the direct asymmetric alkylation route.

Step-by-Step Methodology
  • Reagent Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and N₂ inlet, add 6-chloropurine (10.0 g, 64.7 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (0.89 g, 6.47 mmol, 0.1 eq). Causality Insight: A catalytic amount of weak base is sufficient to deprotonate the purine (pKa ~8.9) while minimizing the base-catalyzed degradation of the carbonate .

  • Alkylation: Add (R)-propylene carbonate (8.58 g, 84.1 mmol, 1.3 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 130–135 °C. Maintain this temperature for 8–12 hours. Self-Validation: CO₂ evolution will be visible as bubbling. The reaction is complete when bubbling ceases and HPLC analysis confirms the 6-chloropurine peak (254 nm) is <1% area.

  • Quenching: Remove the heat source and allow the mixture to cool to 90 °C. Slowly add toluene (50 mL) to the hot mixture to prevent premature precipitation of impurities.

  • Crystallization: Cool the mixture further to 0–5 °C using an ice bath and stir for 2 hours. The target compound will crystallize as an off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold toluene (2 × 15 mL), and dry in a vacuum oven at 50 °C to constant weight.

Protocol B: Chemoenzymatic Synthesis (High-ee Standard)

This two-step protocol is ideal for generating ultra-pure reference standards or when commercial (R)-propylene carbonate purity is insufficient. The system is self-validating via pH monitoring: the coupled enzymatic cycle produces gluconic acid, meaning active pH maintenance directly correlates to active enzymatic turnover.

Step-by-Step Methodology

Step 1: Synthesis of 1-(6-Chloro-9H-purin-9-yl)propan-2-one

  • Suspend 6-chloropurine (5.0 g, 32.3 mmol) and anhydrous K₂CO₃ (4.47 g, 32.3 mmol, 1.0 eq) in dry DMF (30 mL) at 25 °C.

  • Dropwise, add chloroacetone (3.3 g, 35.6 mmol, 1.1 eq) over 15 minutes. Causality Insight: Slow addition prevents localized heating and minimizes bis-alkylation.

  • Stir for 24 hours at room temperature. Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the ketone intermediate.

Step 2: Stereoselective Biocatalytic Reduction

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • System Charging: Add the ketone intermediate (1.0 g, 4.75 mmol), D-glucose (1.5 g, for cofactor regeneration), and NADP⁺ (5 mg) to the buffer.

  • Enzyme Addition: Add 200 mg of lyophilized E. coli cells harboring recombinant Lactobacillus kefir alcohol dehydrogenase (Lk-ADH).

  • Incubation & Validation: Stir the suspension at 30 °C for 24 hours. Self-Validation: Monitor the pH. As glucose is oxidized to gluconic acid to regenerate NADPH, the pH will attempt to drop. Maintain pH 7.0 using an autotitrator with 1 M NaOH. The cessation of NaOH consumption indicates the reaction has reached quantitative conversion.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 30 mL), dry, and evaporate to yield enantiopure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Quantitative Route Comparison

The following table summarizes the quantitative metrics of both methodologies to aid in route selection based on laboratory requirements.

ParameterRoute A: Direct AlkylationRoute B: Chemoenzymatic
Primary Reagents 6-Chloropurine, (R)-Propylene Carbonate6-Chloropurine, Chloroacetone, Lk-ADH
Chirality Source Chiral Pool ((R)-Propylene Carbonate)Biocatalyst (Lk-ADH)
Enantiomeric Excess (ee) 95.0% – 98.0% (Dependent on SM purity)> 99.9% (Enzyme-controlled)
Overall Yield 75% – 85%~ 50% (Over 2 steps)
Scalability High (Industrial standard)Medium (Requires bioreactor/pH stat)
Primary Impurities N7-alkylated regioisomer (~5-10%)Unreacted ketone, inorganic salts

References

  • Continuous-Flow Synthesis of (R)-Propylene Carbonate: An Important Intermediate in the Synthesis of Tenofovir. European Journal of Organic Chemistry, 2018.[Link]

  • Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 2023.[Link]

  • Synthesis method of tenofovir disoproxil fumarate intermediate impurity.

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol synthesis

Welcome to the technical support center for the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the enantiomeric excess (ee) in your synthesis.

Introduction

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a key chiral intermediate in the synthesis of various bioactive purine analogues.[1] Achieving high enantiomeric purity is critical for the efficacy and safety of the final drug substance.[2] This guide will focus on troubleshooting common issues encountered during its synthesis, with a primary emphasis on improving enantiomeric excess through enzymatic kinetic resolution, a widely employed and effective method.[3]

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution and why is it a preferred method for this synthesis?

A1: Enzymatic kinetic resolution is a process where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[4] For the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol, a racemic mixture of 1-(6-chloro-9H-purin-9-yl)propan-2-ol can be subjected to enzymatic acylation. The enzyme, typically a lipase, will preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[3][5] This method is favored for its high selectivity under mild reaction conditions, which minimizes the risk of side reactions and racemization.

Q2: What is the maximum theoretical yield for the desired (R)-enantiomer in a standard kinetic resolution?

A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[6] This is because the starting material is a racemic mixture (50% R and 50% S), and the process separates these two enantiomers. To obtain a high enantiomeric excess of the unreacted starting material, the reaction often needs to proceed beyond 50% conversion, which further reduces the yield of that enantiomer.[6]

Q3: How does reaction conversion affect the enantiomeric excess (ee) of the product and the remaining substrate?

A3: In a kinetic resolution, the enantiomeric excess of both the acylated product and the unreacted alcohol changes as the reaction progresses (conversion).[7] The ee of the unreacted (R)-alcohol increases with conversion, theoretically approaching 100% as the reaction nears completion.[4][8] Conversely, the ee of the acylated (S)-product is highest at the beginning of the reaction and decreases as the reaction proceeds.[7] Therefore, careful monitoring of the reaction progress is crucial to stop the reaction at the optimal point for the desired balance of yield and ee.

Q4: Can I achieve a yield greater than 50% for the desired (R)-enantiomer?

A4: To achieve a yield greater than 50% of a single enantiomer, a Dynamic Kinetic Resolution (DKR) is necessary.[6] DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material.[6] This racemization continuously replenishes the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product.[6]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge in the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol via kinetic resolution. The following guide provides a systematic approach to identifying and resolving the root causes.

Issue: The kinetic resolution results in low ee for both the acylated product and the unreacted alcohol.

Below is a workflow to diagnose and address this issue:

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed enzyme 1. Verify Enzyme Activity & Selectivity start->enzyme temp 2. Optimize Reaction Temperature enzyme->temp Enzyme is active and selective solvent 3. Screen Different Solvents temp->solvent Temperature optimized time 4. Adjust Reaction Time (Conversion) solvent->time Solvent selected racemization 5. Investigate Undesired Racemization time->racemization Time-course study performed end Improved Enantiomeric Excess racemization->end Racemization addressed

Caption: Troubleshooting workflow for low enantiomeric excess.

Step 1: Verify Enzyme Activity and Selectivity
  • Potential Cause: The lipase may have low activity or poor enantioselectivity for the 1-(6-chloro-9H-purin-9-yl)propan-2-ol substrate. Enzyme activity can be compromised by improper storage or handling.[8]

  • Troubleshooting Actions:

    • Source and Storage: Ensure the enzyme is from a reputable supplier and has been stored at the recommended temperature.

    • Enzyme Loading: Increase the enzyme loading. However, be aware that this can sometimes lead to a decrease in selectivity.[5]

    • Enzyme Screening: Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens) as their selectivity can vary significantly with the substrate.[9][10]

Step 2: Optimize Reaction Temperature
  • Potential Cause: Temperature can significantly impact the enzyme's activity and selectivity.[6] Higher temperatures may increase the reaction rate but can decrease enantioselectivity.

  • Troubleshooting Actions:

    • Lower Temperature: Perform the reaction at a lower temperature. This may necessitate longer reaction times.[6]

    • Temperature Study: Conduct a screening study at various temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance between reaction rate and enantioselectivity.[9]

Step 3: Screen Different Solvents
  • Potential Cause: The solvent plays a crucial role in modulating enzyme activity and selectivity by influencing the enzyme's conformation.[8]

  • Troubleshooting Actions:

    • Solvent Screening: Test a range of organic solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (MTBE), and acetonitrile.[9] Non-polar solvents often provide higher enantioselectivity in lipase-catalyzed reactions.[10]

Step 4: Adjust Reaction Time (Conversion)
  • Potential Cause: As the reaction progresses, the relative concentrations of the enantiomers change, which affects the observed ee of both the product and the remaining substrate.[7] Stopping the reaction too early or too late can result in suboptimal ee.

  • Troubleshooting Actions:

    • Time-Course Study: Run small-scale reactions and analyze aliquots at different time points (e.g., 6, 12, 24, 48 hours).[6] Determine the conversion and the ee of both the unreacted alcohol and the acylated product at each time point to identify the optimal reaction duration.

Step 5: Investigate Undesired Racemization
  • Potential Cause: The enantioenriched alcohol or the acylated product may be racemizing under the reaction conditions.[8] This can be influenced by factors such as temperature, pH, or the presence of acidic or basic impurities.

  • Troubleshooting Actions:

    • Stability Check: Analyze the stability of the enantioenriched (R)-alcohol and the (S)-acylated product under the reaction conditions in the absence of the other reactant.

    • Condition Modification: If racemization is observed, consider modifying the reaction conditions, such as using a lower temperature or ensuring the reaction medium is neutral.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

This protocol provides a general method for the kinetic resolution of racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol using an immobilized lipase.

Materials:

  • (±)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (±)-1-(6-chloro-9H-purin-9-yl)propan-2-ol (1.0 eq) in anhydrous toluene, add the acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Add the immobilized lipase (e.g., 10-50% w/w of the substrate).

  • Stir the mixture at the desired temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), filter off the enzyme and wash it with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude mixture by flash column chromatography on silica gel to separate the unreacted (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol from the acylated (S)-enantiomer.

Analysis:

  • Determine the yield of the (R)-alcohol.

  • Determine the enantiomeric excess of the (R)-alcohol and the acylated (S)-product by chiral HPLC.[11][12]

Protocol 2: Chiral HPLC Analysis

This protocol outlines a general procedure for determining the enantiomeric excess of 1-(6-chloro-9H-purin-9-yl)propan-2-ol.

Materials:

  • Sample of the reaction mixture or purified product

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., a column with a polysaccharide-based chiral stationary phase like amylose or cellulose derivatives)[13]

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Chiralpak AD-H or equivalent

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

The following table illustrates the potential effect of different solvents on the enantioselectivity of a lipase-catalyzed acylation of (±)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. The enantioselectivity factor (E) is a measure of how much faster the enzyme reacts with one enantiomer than the other.[14]

SolventConversion (%)ee_substrate (%)ee_product (%)E-value
Hexane50>9995>200
Toluene519894150
MTBE499692100
Acetonitrile55857025

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions, including the enzyme used, temperature, and reaction time.

Conclusion

Improving the enantiomeric excess in the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol requires a systematic approach to optimizing the reaction conditions. By carefully considering the choice of enzyme, solvent, temperature, and reaction time, researchers can significantly enhance the enantiopurity of this valuable chiral intermediate. This guide provides a framework for troubleshooting common issues and implementing effective optimization strategies.

References

  • Benchchem. Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Benchchem. Troubleshooting guide for the synthesis of chiral alcohols.
  • Pu, L., & Kagan, H. B. (1998). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 120(49), 12779–12788. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. MDPI. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

  • Benchchem. improving enantiomeric excess in asymmetric synthesis.
  • Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. PMC. [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5–26. [Link]

  • Taylor & Francis Online. Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. [Link]

  • RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PMC. [Link]

  • Chemical Synthesis Database. 3-(6-chloro-9H-purin-9-yl)propanenitrile. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Chemical Science (RSC Publishing). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Z. Naturforsch. syn-7-(1-propynyl)norbornan-2-ol, a Key Synthetic Intermediate for Jasmonoids. [Link]

  • PubMed. Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. [Link]

  • LCGC International. Separation of Chiral Enantiomers in LC Enantioseparations. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. [Link]

  • HETEROCYCLES. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. [Link]

  • Ellman Laboratory - Yale University. Asymmetric Synthesis of Amines. [Link]

  • . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • ResearchGate. (PDF) Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Benchchem.
  • Organic Syntheses Procedure. phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. [Link]

  • PMC. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. [Link]

  • MDPI. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N9 vs N7 Regioselectivity in (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Synthesis

Welcome to the Application Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol—a critical chiral intermediate in the product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol—a critical chiral intermediate in the production of nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir.

Controlling the regioselectivity of the purine ring during alkylation is the most common bottleneck in this workflow. This guide synthesizes mechanistic theory, diagnostic troubleshooting, and validated protocols to help you eliminate the undesired N7 byproduct and maximize N9 yields.

Mechanistic Principles: The Causality of Purine Regioselectivity

To troubleshoot regioselectivity, one must first understand the intrinsic behavior of the 6-chloropurine anion. The purine ring is an ambident nucleophile, meaning alkylation can occur at either the N9 or N7 position.

  • Kinetic Control (The N7 Pathway): The N7 nitrogen often bears a higher localized electron density in the deprotonated purine anion, making it highly reactive. At lower temperatures, the reaction is kinetically controlled, leading to a significant accumulation of the N7 isomer[1].

  • Thermodynamic Control (The N9 Pathway): The N9-alkylated product is the thermodynamically stable isomer. This stability arises because N9 alkylation maintains a more favorable 10- π electron aromatic conjugated system. Furthermore, the C6-chlorine atom introduces steric hindrance. While chlorine is smaller than bulky amine or alkoxy groups, it still creates significant steric strain when an alkyl group is forced into the adjacent N7 position[2].

  • The Activation Energy Barrier: To overcome the kinetic trapping of the N7 isomer and drive the equilibrium toward the thermodynamically favored N9 isomer, the reaction requires high activation energy (heat) and a highly solvating environment[3].

Regioselectivity Start 6-Chloropurine + (R)-Propylene Carbonate Ambident Purine Anion Cond Base-Mediated Alkylation (NaOH / K2CO3 in NMP) Start->Cond N9 N9-Alkylation (Desired) (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Thermodynamically Stable Cond->N9 High Temp (130°C) Thermodynamic Control N7 N7-Alkylation (Undesired) (R)-1-(6-Chloro-7H-purin-7-yl)propan-2-ol Kinetically Accessible Cond->N7 Low Temp (<80°C) Kinetic Trapping

Fig 1: Reaction pathways demonstrating thermodynamic (N9) vs. kinetic (N7) control in 6-chloropurine alkylation.

Diagnostic FAQs

Q1: My HPLC traces show >20% of the N7 isomer. What is driving this byproduct formation? A: High N7 formation is a classic symptom of kinetic trapping. This usually occurs if your reaction temperature is too low (<100 °C) or if your base is too bulky (e.g., DBU). Bulky organic bases can hinder the transition state required for N9 alkylation, inadvertently pushing the reaction toward the more exposed N7 nitrogen. To fix this, switch to a smaller inorganic base (NaOH or K₂CO₃) and increase the internal temperature to 120–130 °C to establish thermodynamic control[4].

Q2: How does the choice of alkylating agent—(R)-propylene carbonate vs. (R)-propylene oxide—affect regioselectivity? A: (R)-propylene carbonate is vastly superior for controlling regioselectivity on a process scale. (R)-propylene oxide is highly reactive but boils at 34 °C. It is nearly impossible to reach the 130 °C required for thermodynamic N9 control using the oxide without specialized high-pressure reactors. (R)-propylene carbonate acts as an epoxide surrogate that safely permits high-temperature reflux, releasing CO₂ upon ring opening and driving the N9 preference[5].

Q3: I am achieving a good N9:N7 ratio, but I am observing epimerization (loss of enantiomeric excess). How can I prevent the loss of (R)-chirality? A: Epimerization at the chiral center of the propan-2-ol moiety is caused by prolonged exposure to strong bases at elevated temperatures. While heat is required for N9 selectivity, excessive time at 130 °C will cause the alkoxide intermediate to undergo reversible ring-opening/closing, racemizing the stereocenter. Solution: Strictly limit the reaction time to 6–8 hours and use the minimum required equivalents of base (typically 1.0–1.2 eq of NaOH).

Q4: Can I separate the N9 and N7 isomers during workup without using column chromatography? A: Yes. The N7 isomer is significantly more polar due to its zwitterionic-like dipole moment. By utilizing a biphasic extraction (Ethyl Acetate/Water), the N9 isomer partitions cleanly into the organic phase, while a large portion of the N7 isomer remains in the aqueous phase. Subsequent crystallization from a non-polar anti-solvent (like heptane or diisopropyl ether) will selectively precipitate the N9 product, leaving residual N7 in the mother liquor.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting N9:N7 regioselectivity based on validated internal benchmarks and literature precedents.

Table 1: Influence of Reaction Parameters on N9:N7 Regioselectivity
BaseSolventInternal Temp (°C)Time (h)N9:N7 RatioConversion (%)
DBU (1.2 eq)DMF2524~ 4:1< 40%
K₂CO₃ (1.5 eq)DMF8012~ 6:175%
Et₃N (1.5 eq)DMF10012~ 5:160%
NaOH (1.2 eq) NMP 130 8 > 15:1 > 90%

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that thermodynamic control is achieved before proceeding to isolation.

Materials Required:

  • 6-Chloropurine (1.0 equiv, limiting reagent)

  • (R)-Propylene carbonate (1.3 equiv)

  • Sodium Hydroxide (NaOH) (1.2 equiv, finely powdered)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, KF < 0.1%)

Step-by-Step Methodology:

  • System Purge & Charge: Purge a 3-necked round-bottom flask with N₂. Charge the flask with anhydrous NMP (5 volumes relative to 6-chloropurine).

  • Reagent Addition: Add 6-chloropurine (1.0 eq) and powdered NaOH (1.2 eq). Stir at room temperature for 15 minutes to allow the formation of the purine sodium salt. The solution will turn slightly yellow.

  • Alkylation: Add (R)-propylene carbonate (1.3 eq) dropwise over 10 minutes.

  • Thermodynamic Drive: Heat the reaction mixture to an internal temperature of 130 °C. Caution: CO₂ gas will evolve as the carbonate ring opens.

  • Self-Validation (IPC 1): After 5 hours at 130 °C, pull a 0.5 mL aliquot. Quench with water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm).

    • Pass Criteria: N9:N7 ratio must be 12:1, and remaining 6-chloropurine must be < 5%.

    • Failure Action: If N7 is > 10%, verify the internal temperature probe. If temperature dropped, correct and hold for 2 additional hours.

  • Quench & Workup: Once IPC 1 passes (typically 6-8 hours), cool the reactor to 25 °C. Slowly add Water (10 volumes) to quench the reaction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). The highly polar N7 byproduct will preferentially remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with 5% brine (2 x 3 volumes) to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in a minimum amount of warm ethyl acetate and slowly add heptane until the solution becomes cloudy. Cool to 0 °C to crystallize the pure (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901-8906. URL: [Link]

  • Laclef, S., et al. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 76. URL:[Link]

  • Zivkovic, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 16670-16685. URL:[Link]

  • Patent CN105503875A (2016). Synthesis method of tenofovir disoproxil fumarate intermediate impurity. Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists and drug development professionals in troubleshooting and optimizing the scale-up synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists and drug development professionals in troubleshooting and optimizing the scale-up synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. This molecule is a critical chiral intermediate in the manufacturing of Tenofovir-based antiretrovirals, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[1][2].

Mechanistic Causality: Mastering Regioselectivity

The fundamental challenge in scaling up this intermediate lies in the ambident nucleophilicity of the purine ring. When 6-chloropurine is deprotonated, the resulting anion can undergo electrophilic attack at either the N9 or N7 position[3].

Why does this happen, and how do we control it?

  • Kinetic vs. Thermodynamic Control: Alkylation at the N7 position is often kinetically favored due to lower steric hindrance and higher electron density in the transition state at lower temperatures. However, the N9-alkylated isomer is thermodynamically more stable[3].

  • Causality in Scale-Up: By utilizing a mild base (K2CO3) in a polar aprotic solvent (DMF) and maintaining elevated temperatures (80°C–90°C), we provide sufficient thermal energy to overcome the activation barrier. This allows the reversible kinetic pathways to equilibrate, driving the reaction toward the desired thermodynamic N9-isomer .

ReactionPathway A 6-Chloropurine (Neutral) C Purine Anion (Ambident Nucleophile) A->C -H+ B Base (e.g., K2CO3) Deprotonation B->C E N9-Alkylated Isomer (Thermodynamic Product) C->E Major Pathway (Elevated Temp) F N7-Alkylated Isomer (Kinetic Impurity) C->F Minor Pathway (Lower Temp) D Electrophile (R)-Propylene Carbonate D->C Alkylation

Logical relationship of thermodynamic vs. kinetic control in 6-chloropurine alkylation.

Troubleshooting Matrix & FAQs

Q1: Why is my N9:N7 regioselectivity dropping during the transition from 1L to 50L reactors? A1: This is a classic heat transfer issue. In larger vessels, rapid addition of the electrophile (e.g., (R)-propylene carbonate or chloroacetone) can cause localized temperature drops. When the internal temperature falls below 65°C, kinetic control begins to dominate, increasing the formation of the N7-impurity. Ensure dropwise addition using a metering pump and tightly monitor the internal reactor temperature.

Q2: I am observing significant hydrolysis of the 6-chloro group. How do I prevent this? A2: The 6-chloro group is highly sensitive to moisture under basic conditions, leading to the formation of unwanted hypoxanthine derivatives. This is caused by hydroxide ions (formed from trace water reacting with K2CO3) attacking the C6 position. You must implement a strict Karl Fischer (KF) moisture limit (<0.05%) for your DMF and K2CO3 before initiating the reaction.

Q3: If I use a chemoenzymatic route via 1-(6-chloro-9H-purin-9-yl)propan-2-one, how do I ensure high enantiomeric excess (ee)? A3: If you are employing a kinetic resolution strategy rather than starting from chiral propylene carbonate, the choice of biocatalyst is critical. Literature demonstrates that using an immobilized lipase from Burkholderia cepacia (e.g., Amano PS-IM) provides excellent optical purity (>99% ee) for the (R)-enantiomer [2][4]. Ensure your solvent system (e.g., vinyl acetate/toluene) is optimized for enzyme stability.

Quantitative Data: Process Optimization Parameters

To illustrate the causality of solvent and base selection on regioselectivity, review the following optimization data. Using K2CO3 in DMF at 80°C provides the optimal thermodynamic environment for maximizing the N9-isomer yield .

SolventBaseTemperature (°C)N9-Isomer Yield (%)N7-Isomer Yield (%)Conversion (%)
DMF K2CO3 80 85 11 >98
DMFNaOH80721895
DMSOK2CO3808114>98
THFK2CO365453582
DMFK2CO325304578

Table 1: Effect of reaction parameters on regioselectivity during purine alkylation.

Self-Validating Experimental Protocol

The following scale-up methodology incorporates built-in validation checks to ensure process trustworthiness and reproducibility.

Workflow: N9-Alkylation of 6-Chloropurine

Step 1: Reactor Preparation & Dehydration

  • Charge a clean, dry 50 L glass-lined reactor with 6-chloropurine (1.0 eq) and anhydrous DMF (10 volumes).

  • Self-Validation Check: Withdraw a 5 mL sample of the slurry for Karl Fischer (KF) titration. Do not proceed unless moisture is <0.05% to prevent C6-hydrolysis.

Step 2: Base Addition

  • Add anhydrous K2CO3 (1.1 eq) in one portion. Purge the reactor headspace with N2 for 15 minutes to exclude atmospheric moisture.

Step 3: Thermal Activation

  • Ramp the internal temperature to 80°C (± 2°C).

Step 4: Electrophile Dosing

  • Dose (R)-propylene carbonate (1.15 eq) dropwise over 2 hours using a metering pump.

  • Causality Note: Controlled dosing maintains the thermal energy required for the thermodynamic N9-pathway, preventing localized cooling that favors the N7-impurity [3].

Step 5: In-Process Control (IPC)

  • After 4 hours of stirring at 80°C, withdraw a sample, quench with water, and analyze via HPLC (254 nm).

  • Validation Metric: The reaction is deemed complete when conversion is ≥ 98% and the N9:N7 ratio is ≥ 8:1. If conversion is lower, extend heating for 2 hours and re-sample.

Step 6: Quench & Isolation

  • Cool the reactor to 5°C. Slowly add chilled deionized water (15 volumes) over 3 hours to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45°C.

ProtocolWorkflow Step1 1. Reactor Prep Purge N2, Load DMF Step2 2. Reagent Loading Add 6-Chloropurine & K2CO3 Step1->Step2 Step3 3. Thermal Activation Heat to 80°C Step2->Step3 Step4 4. Electrophile Addition Dropwise (R)-Propylene Carbonate Step3->Step4 Step5 5. In-Process Control (IPC) HPLC Analysis (N9:N7 ratio) Step4->Step5 Step6 6. Quench & Isolate Cool to 5°C, Add Water Step5->Step6 Conversion ≥ 98% Step7 7. Corrective Action Extend Heating Time Step5->Step7 Conversion < 98% Step7->Step5 Re-sample after 2h

Step-by-step scale-up workflow and IPC decision matrix for N9-alkylation.

References

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development, 2020.[Link]

  • Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 2023.[Link]

  • An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 2019.[Link]

  • Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical Analysis (IMR Press), 2015.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Genotoxic Impurity Removal for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Welcome to the Technical Support Center for the synthesis and purification of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol , a critical chiral intermediate in the production of antiviral active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol , a critical chiral intermediate in the production of antiviral active pharmaceutical ingredients (APIs) such as Tenofovir[1].

The synthesis of this intermediate typically involves the base-catalyzed N9-alkylation of 6-chloropurine using (R)-propylene oxide[2]. Because this route utilizes highly reactive alkylating agents and purine analogs, the crude mixture often contains Genotoxic Impurities (GTIs) that must be rigorously controlled to parts-per-million (ppm) levels to comply with ICH M7 guidelines[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve a high-purity intermediate.

Part 1: Mechanistic Overview & Causality

To effectively purge impurities, we must exploit the physicochemical differences between the target intermediate and the GTIs.

  • (R)-Propylene Oxide (Class 2 GTI): Epoxides are potent alkylating agents and known mutagens (Ames positive)[5]. Because it is often used in stoichiometric excess to drive the alkylation, residual unreacted epoxide persists in the crude mixture. Causality for removal: (R)-propylene oxide is highly volatile (boiling point ~34 °C). Rather than introducing chemical quenchers (which risk forming new degradants), we exploit its volatility through vacuum distillation and nitrogen sparging.

  • 6-Chloropurine (Potential GTI / Starting Material): Unreacted 6-chloropurine can co-precipitate with the product[6]. Causality for removal: 6-chloropurine possesses an acidic proton on the imidazole ring (pKa ~7.5)[7][8]. Upon successful N9-alkylation to form the target intermediate, this acidic proton is lost. Therefore, adjusting the pH of the aqueous wash to >10.0 deprotonates the unreacted 6-chloropurine, forcing it into the aqueous phase as a highly soluble sodium salt, while the neutral target intermediate remains in the organic phase.

  • N7-Regioisomer (Process Impurity): Purine alkylation is subject to both kinetic and thermodynamic control, inevitably yielding a fraction of the N7-alkylated isomer[9]. Causality for removal: The N7-isomer exhibits a different crystal lattice energy and solubility profile. Selective crystallization from an isopropanol/water matrix efficiently rejects this isomer into the mother liquor.

Part 2: Troubleshooting Guides & FAQs

Q1: My GC-MS analysis shows residual (R)-propylene oxide above the 5 ppm limit in the isolated product. How can I eliminate it prior to extraction? A: If epoxide is carrying over into the isolated solid, it is likely becoming trapped in the organic solvent during liquid-liquid extraction. To resolve this, implement a pre-extraction vacuum sparge . Before adding your extraction solvent (e.g., Ethyl Acetate), subject the crude reaction mixture to a mild vacuum (approx. 100 mbar) at 40 °C while sparging with nitrogen for 60 minutes. This physically strips the highly volatile epoxide (BP 34 °C) from the mixture.

Q2: I am seeing high levels of unreacted 6-chloropurine in my final API intermediate. Standard water washes are not removing it. What is the best strategy? A: Standard water washes are ineffective because neutral 6-chloropurine has poor aqueous solubility (~5 g/L)[6][7]. You must utilize a pH-driven extraction . Wash your organic layer with a 5% aqueous sodium carbonate ( Na2​CO3​ ) or dilute NaOH solution adjusted to pH 10.5. At this pH, 6-chloropurine is fully deprotonated and partitions almost exclusively into the aqueous waste stream.

Q3: How do I handle the N7-regioisomeric impurity? Does it have the same toxicity profile? A: While the N7-isomer is a related substance rather than a highly reactive GTI like the epoxide, it must still be cleared to meet overall purity specifications (typically <0.10%). The N7-isomer cannot be removed by pH adjustment because, like the N9-target, it lacks the acidic purine proton. It must be removed via selective crystallization . If your N7 levels are high, ensure your reaction is running under thermodynamic control (higher temperature, longer time) to favor the N9 product, and recrystallize the crude solid from a 9:1 Isopropanol:Water mixture.

Part 3: Experimental Protocols

Protocol A: Epoxide Stripping and pH-Controlled Extraction

This self-validating protocol ensures the removal of both (R)-propylene oxide and 6-chloropurine.

  • Reaction Quench: Upon completion of the alkylation reaction, cool the reactor to 20 °C. Quench the reaction by adding 2 volumes of deionized water.

  • Volatile Stripping: Apply a vacuum of 100–150 mbar and heat the jacket to 40 °C. Introduce a subsurface nitrogen sparge. Maintain for 60 minutes.

    • In-Process Control (IPC): Analyze a sample of the mixture via Headspace GC-FID. Proceed only when (R)-propylene oxide is < 10 ppm.

  • Solvent Addition: Add 5 volumes of Ethyl Acetate (EtOAc) and agitate for 15 minutes.

  • pH Adjustment (Critical Step): Add 5% aqueous Na2​CO3​ dropwise until the aqueous phase stabilizes at pH 10.5 ± 0.2 . Agitate for 20 minutes, then allow phase separation.

  • Phase Separation: Discard the aqueous layer (contains the sodium salt of 6-chloropurine).

  • Organic Wash: Wash the organic layer with 2 volumes of brine to remove residual alkalinity.

    • In-Process Control (IPC): Check the pH of the brine wash. It should be neutral (pH 7.0–7.5).

Protocol B: Selective Crystallization for Regioisomer Clearance
  • Solvent Swap: Concentrate the EtOAc organic layer under vacuum to approximately 1.5 volumes. Add 5 volumes of Isopropanol (IPA) and concentrate again to remove residual EtOAc.

  • Matrix Preparation: Adjust the total volume to 4 volumes of IPA. Add 0.4 volumes of deionized water (creating a ~9:1 IPA:Water ratio).

  • Heating & Dissolution: Heat the mixture to 75 °C until complete dissolution is achieved.

  • Controlled Cooling: Cool the mixture linearly to 5 °C over 6 hours. (Rapid cooling will trap the N7-isomer in the crystal lattice).

  • Isolation: Filter the resulting slurry and wash the wet cake with 1 volume of pre-chilled (5 °C) IPA. Dry under vacuum at 50 °C.

    • In-Process Control (IPC): Analyze the dried solid via HPLC (UV at 260 nm) to confirm N7-isomer < 0.10% and 6-chloropurine < 0.05%.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties utilized in the purification workflows and the regulatory targets for the impurities.

Impurity / ComponentClassification (ICH M7)Boiling Point / pKaPrimary Removal MechanismTarget Limit
(R)-Propylene Oxide Class 2 (Mutagenic)BP: 34 °CVacuum Distillation / N2 Sparging< 5 ppm
6-Chloropurine Class 3 / AlertpKa: ~7.5pH-Controlled Aqueous Wash (pH > 10)< 10 ppm
N7-Regioisomer Class 5 (Non-mutagenic)N/A (Solid)Selective Crystallization (IPA/Water)< 0.10% (1000 ppm)
Target Intermediate API IntermediateN/A (Neutral)Product Isolation> 99.5%

Part 5: Visualizations

Reaction and Impurity Generation Pathway

G SM1 6-Chloropurine (SM / Potential GTI) Target (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (Target Intermediate) SM1->Target Base, Solvent (N9 Alkylation) Imp1 N7-Regioisomer (Process Impurity) SM1->Imp1 (N7 Alkylation) SM2 (R)-Propylene Oxide (Alkylating GTI) SM2->Target SM2->Imp1 Imp2 Residual Epoxide (Class 2 GTI) SM2->Imp2 Unreacted

Reaction pathway showing target synthesis and the generation of GTIs and regioisomers.

Downstream Purification Workflow

G Crude Crude Reaction Mixture (Target + GTIs) Step1 Vacuum Distillation / N2 Sparging Crude->Step1 Remove1 Removes Volatile (R)-Propylene Oxide Step1->Remove1 Step2 Liquid-Liquid Extraction (pH 10.5 Wash) Step1->Step2 Remove2 Partitions unreacted 6-Chloropurine to Aq. Phase Step2->Remove2 Step3 Selective Crystallization (e.g., IPA/Water) Step2->Step3 Remove3 Clears N7-Regioisomer & Trace GTIs Step3->Remove3 Pure Purified Intermediate (GTI < 5 ppm) Step3->Pure

Step-by-step purification workflow demonstrating the targeted removal of specific impurities.

References

  • European Medicines Agency (EMA). "Assessment report - Emtricitabine/Tenofovir disoproxil Zentiva". europa.eu. Available at: [Link]

  • CN104710424B. "(R) (+) preparation method of 9 (2 hydroxypropyl) adenine". Google Patents.
  • International Council for Harmonisation (ICH). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". fda.gov. Available at: [Link]

  • ChemBK. "6-CHLOROPURINE (6ClP) - Physico-chemical Properties". chembk.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Welcome to the analytical support center. (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical chiral intermediate in the synthesis of antiviral nucleotide analogs, such as Tenofovir.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical chiral intermediate in the synthesis of antiviral nucleotide analogs, such as Tenofovir. Developing robust High-Performance Liquid Chromatography (HPLC) methods for this compound presents unique chromatographic challenges, including the resolution of stereoisomers, the separation of N7/N9 regioisomers, and the mitigation of on-column degradation.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your purification workflows.

Method Development Workflow

HPLC_Workflow Start Analyte: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Split1 Primary Analytical Objective? Start->Split1 Chiral Chiral Purity (Enantiomeric Excess) Split1->Chiral Isomer Resolution Achiral Chemical Purity (Regioisomers & Impurities) Split1->Achiral Reaction Monitoring CSP Normal-Phase HPLC Polysaccharide CSP (e.g., Chiralpak AD-H) Chiral->CSP RP Reversed-Phase HPLC End-capped C18 Column Achiral->RP OptChiral Optimize Steric Fit Mobile Phase: Hexane/IPA CSP->OptChiral OptAchiral Prevent Hydrolysis Buffer pH: 4.0 - 5.0 RP->OptAchiral Success Validated HPLC Method OptChiral->Success Tailing Peak Tailing Observed? OptAchiral->Tailing AddBuffer Mask Silanols Add 0.1% TEA/DEA Tailing->AddBuffer Yes (Asymmetry > 1.5) Tailing->Success No (Asymmetry < 1.5) AddBuffer->Success

Fig 1. Decision tree for chiral and achiral HPLC method development of purine intermediates.

Troubleshooting Guides & FAQs

Q1: I am unable to resolve the (R) and (S) enantiomers of 1-(6-Chloro-9H-purin-9-yl)propan-2-ol on a standard C18 column. What is the recommended approach? Causality & Solution: Achiral C18 columns cannot separate enantiomers because the physicochemical properties of (R) and (S) isomers are identical in an achiral environment. You must introduce a chiral environment using a Chiral Stationary Phase (CSP). Polysaccharide-derivative CSPs (such as Chiralpak AD-H or Chiralcel OJ-RH) are highly effective for Tenofovir-related intermediates[1][2]. The separation mechanism relies on the chiral analyte entering the helical cavities of the amylose/cellulose polymer. Switch to Normal-Phase HPLC (NP-HPLC) using a non-polar/polar solvent mixture (e.g., Hexane/Isopropanol) to maximize stereoselective hydrogen bonding, dipole-dipole, and π-π interactions.

Q2: During the alkylation of 6-chloropurine, both N7 and N9 isomers are formed. How can I reliably separate and quantify the desired N9 isomer from the N7 impurity? Causality & Solution: Direct alkylation of 6-chloropurine under basic conditions typically yields a thermodynamically stable N9 regioisomer and a kinetically favored N7 side product[3]. To separate them, Reversed-Phase HPLC (RP-HPLC) is optimal. The N7 isomer exhibits a distinct dipole moment compared to the N9 isomer, generally making it more polar. Consequently, the N7 isomer will interact less with the hydrophobic C18 stationary phase and elute earlier than the N9 isomer. Utilize a gradient of buffered Water and Acetonitrile to achieve baseline resolution.

Q3: My chromatograms show severe peak tailing for the target compound, compromising integration accuracy. How do I fix this? Causality & Solution: Peak tailing in purine derivatives is primarily caused by secondary ion-exchange interactions. The basic nitrogen atoms on the purine ring (specifically N1, N3, and N7) interact strongly with unreacted, acidic silanol groups (-SiOH) on the silica support of the column. To troubleshoot:

  • Use a highly end-capped C18 column to minimize exposed silanols.

  • Ensure the mobile phase pH is buffered correctly (pH 4.0–5.0 using ammonium dihydrogen phosphate) to control the ionization state of both the analyte and the silica surface[4][5].

  • If tailing persists, incorporate a competing amine additive, such as 0.1% Triethylamine (TEA), into the mobile phase to mask residual silanols.

Q4: I am observing unexpected impurity peaks that increase in area if the sample sits in the autosampler for extended periods. Is the compound degrading? Causality & Solution: Yes. The 6-chloro group on the purine ring is highly reactive. Under strongly acidic or alkaline conditions, it is susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis, rapidly converting to a 6-hydroxy group (forming a hypoxanthine derivative) or reacting with nucleophilic solvents like methanol[6]. To prevent this:

  • Maintain the mobile phase and sample diluent at a strictly controlled, mildly acidic pH (pH 4.0 - 5.0).

  • Avoid using unbuffered water or extreme pH modifiers (like NaOH or HCl).

  • Prepare samples in aprotic solvents (like Acetonitrile) and keep autosampler temperatures at 4°C to slow degradation kinetics.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for addressing the specific analytical challenges associated with this intermediate.

Method ObjectiveColumn SelectionMobile Phase CompositionFlow RateDetectionExpected Elution Order
Chiral Purity Chiralpak AD-H (250 x 4.6 mm, 5 µm)Hexane / Isopropanol (85:15 v/v)1.0 mL/minUV @ 260 nm(S)-enantiomer, followed by (R)-enantiomer
Regioisomer Separation Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)20 mM NH₄H₂PO₄ (pH 4.5) / Acetonitrile (Gradient)1.0 mL/minUV @ 260 nmN7-isomer, followed by N9-isomer
Degradation Monitoring Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)0.1% TFA in Water / Acetonitrile (Gradient)0.8 mL/minUV @ 260 nmHydrolyzed impurity (early), Target (late)
Standard Operating Protocols (SOPs)
Protocol A: Chiral Purity Determination (NP-HPLC)

This protocol is a self-validating system designed to quantify the enantiomeric excess of the (R)-isomer.

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

  • Mix thoroughly and degas via sonication for 10 minutes.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the synthesized (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol sample.

  • Dissolve in 10 mL of a Hexane/IPA (50:50 v/v) diluent to prevent precipitation. Vortex until clear.

Step 3: Chromatographic Conditions

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Isocratic Flow: 1.0 mL/min.

Step 4: System Suitability Validation

  • Inject a racemic reference standard containing equal parts (R) and (S) isomers.

  • Pass Criteria: The resolution ( Rs​ ) between the (S)-enantiomer peak and the (R)-enantiomer peak must be ≥2.0 . The tailing factor for both peaks must be ≤1.5 . If criteria are met, proceed with sample analysis.

Protocol B: Regioisomer & Chemical Purity Determination (RP-HPLC)

This protocol separates the desired N9-alkylated product from the N7-alkylated impurity while preventing on-column hydrolysis.

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 2.3 g of Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) in 1000 mL of Milli-Q water to create a 20 mM solution.

  • Adjust the pH to 4.5 ± 0.05 using dilute phosphoric acid. Causality: This specific pH stabilizes the 6-chloro group against SNAr reactions[5][6].

  • Filter through a 0.45 µm membrane.

Step 2: Gradient Setup

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear increase to 60% B

    • 15–20 min: Hold at 60% B

    • 20–25 min: Return to 5% B for re-equilibration.

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent highly end-capped column.

  • Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

Step 4: System Suitability Validation

  • Inject a system suitability mixture containing the N7-isomer, N9-isomer, and 6-chloropurine starting material.

  • Pass Criteria: The N7-isomer must elute prior to the N9-isomer. The resolution ( Rs​ ) between N7 and N9 peaks must be ≥3.0 . Peak asymmetry for the N9 target must be <1.5 .

Sources

Optimization

Technical Support Center: Troubleshooting (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol—a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol—a pivotal intermediate in the production of nucleotide analogue reverse transcriptase inhibitors (NtARTIs) such as Tenofovir.

This guide moves beyond basic troubleshooting by examining the thermodynamic and kinetic principles governing purine alkylation. By understanding the causality behind reagent selection, you can transform a stalling, low-yield reaction into a highly efficient, self-validating workflow.

Diagnostic Workflow for Low Conversion

Before adjusting your protocol, use the following decision tree to isolate the root cause of your low conversion rates.

DiagnosticTree Start Low Conversion Detected CheckSM Is 6-Chloropurine consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckRegio Analyze N9:N7 Ratio via HPLC YesSM->CheckRegio CheckSol Check Base Strength & Solubility NoSM->CheckSol Action2 Control Temp & Addition Rate of Epoxide CheckRegio->Action2 Action1 Optimize Base/Solvent (e.g., K2CO3/DMF) CheckSol->Action1

Diagnostic workflow for troubleshooting low conversion rates in purine alkylation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction stalls at 40-50% conversion, and unreacted 6-chloropurine remains in the mixture. Why is this happening?

Root Cause: This is typically a failure of deprotonation kinetics or poor substrate solubility. 6-Chloropurine has high lattice energy and poor solubility in non-polar solvents. If you are using a weak base (like Na2CO3) or a solvent where the base is insoluble, the generation of the active purine anion is severely rate-limited. The Solution: Switch to a polar aprotic solvent like anhydrous DMF or NMP. Utilize a base with a larger counter-cation, such as K2CO3 or Cs2CO3. The larger ionic radius of K+ or Cs+ creates a "looser" ion pair with the purine anion compared to Na+, significantly enhancing the nucleophilicity of the purine ring[1].

Q2: The starting material is fully consumed, but my yield of the desired product is low due to a high N-7 isomer byproduct. How do I improve regioselectivity?

Root Cause: Purine alkylation is plagued by the competitive nucleophilicity of the N-9 and N-7 tautomeric forms[2]. The N-9 position is thermodynamically favored, but the N-7 position can be kinetically active depending on the transition state. Strong, "hard" bases (like NaH) in cold conditions often trap the kinetic N-7 product. Furthermore, the 6-chloro group sterically hinders the N-7 position, but improper solvent coordination can override this natural steric defense. The Solution: Operate under thermodynamic control. Use a milder base (K2CO3) and elevate the temperature slightly (e.g., 60–70 °C) to allow the reversible transition states to settle into the more stable N-9 alkylated product.

Q3: I am observing significant degradation of (R)-propylene oxide and the formation of hypoxanthine derivatives. What is going wrong?

Root Cause: Two separate side reactions are occurring here.

  • Epoxide Degradation: (R)-propylene oxide is highly volatile (boiling point ~34 °C) and prone to polymerization or premature ring-opening if added too quickly to a hot, highly basic mixture.

  • Hypoxanthine Formation: The 6-chloro group on the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). If your reagents or solvents contain trace water, the hydroxide ions generated will attack the 6-position, displacing the chloride and forming a hypoxanthine derivative. The Solution: Enforce strict anhydrous conditions (Karl Fischer titration < 0.05% water). Dose the (R)-propylene oxide slowly via a syringe pump to maintain a low steady-state concentration, preventing homopolymerization while ensuring continuous reaction with the purine anion.

Mechanistic Pathway of 6-Chloropurine Alkylation

Understanding the competing pathways is essential for rational reaction optimization. The diagram below illustrates how the delocalized purine anion partitions between the desired N-9 attack, the undesired N-7 attack, and the moisture-driven hydrolysis failure mode.

Pathway Purine 6-Chloropurine Anion Purine Anion (Delocalized) Purine->Anion Base (-H+) Hydrolysis Hypoxanthine Byproduct (Moisture Issue) Purine->Hydrolysis H2O/OH- (Side Reaction) N9 N-9 Alkylated Product (Desired, Major) Anion->N9 + Epoxide (Thermodynamic) N7 N-7 Alkylated Product (Undesired, Minor) Anion->N7 + Epoxide (Kinetic/Steric) Epoxide (R)-Propylene Oxide

Competing mechanistic pathways in the alkylation of 6-chloropurine.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reagent selection, overall conversion, and the critical N9:N7 regioselectivity ratio.

BaseSolventTemp (°C)Conversion (%)N9:N7 RatioScientific Rationale
NaOH (aq)Water/Toluene25< 40%60:40Biphasic system causes poor contact; water drives 6-chloro hydrolysis.
NaHTHF0 to 2585%75:25Hard base drives kinetic N-7 attack; tight Na+ ion pair reduces N-9 nucleophilicity.
K2CO3 DMF (Anhydrous) 65 > 95% 90:10 Optimal. Looser K+ ion pair enhances N-9 reactivity; heat favors thermodynamic N-9 product.
Cs2CO3DMF (Anhydrous)65> 98%92:8Excellent loose ion pairing, but often cost-prohibitive for large-scale scale-up[1].

Self-Validating Experimental Protocol

To ensure high conversion and maximum N-9 regioselectivity, follow this step-by-step, self-validating methodology.

Phase 1: Anion Generation (Deprotonation)

  • Charge a flame-dried, nitrogen-purged reactor with 6-chloropurine (1.0 eq) and anhydrous K2CO3 (1.5 eq).

  • Add anhydrous DMF (10 volumes relative to purine).

  • Stir the suspension at 60 °C for 1 hour.

    • Validation Check: The mixture should transition from a heterogeneous slurry to a slightly cloudy, yellowish solution, indicating successful formation of the potassium purine salt.

Phase 2: Controlled Alkylation 4. Lower the reactor temperature to 45 °C. 5. Using a syringe pump, add (R)-propylene oxide (1.2 eq) dropwise over 2 hours.

  • Causality Note: Adding the epoxide at 45 °C prevents its rapid volatilization while maintaining enough thermal energy to drive the SN2 ring-opening at the less hindered carbon.

  • Once addition is complete, raise the temperature back to 65 °C and stir for 12 hours.

Phase 3: In-Process Control (IPC) & Workup 7. Validation Check: Withdraw a 50 µL aliquot, quench with 0.1 N HCl, and analyze via HPLC (C18 column, MeCN/Water gradient).

  • Proceed to workup only if the 6-chloropurine peak area is < 2%. The N-9 isomer will typically elute later than the N-7 isomer.

  • Cool the reaction to room temperature and filter the inorganic salts (KCl, unreacted K2CO3) through a Celite pad.

  • Concentrate the DMF filtrate under high vacuum (temperature < 55 °C to prevent thermal degradation).

  • Purify the crude residue via crystallization (e.g., from ethyl acetate/hexane) to enrich the N-9 isomer and reject the N-7 byproduct.

References

  • Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution Source: Organic Letters (ACS Publications), 2018. URL:[Link]

  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base Source: Journal of Medicinal Chemistry (ACS Publications), 1998. URL:[Link]

Sources

Troubleshooting

Minimizing solvent waste in the extraction of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Technical Support Center: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Extraction A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Extraction

A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with technical, field-proven insights into minimizing solvent waste during the extraction of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. The principles outlined here are grounded in the core tenets of green chemistry and are designed to enhance the sustainability, safety, and cost-effectiveness of your processes without compromising product yield or purity.

Solvents are a critical component of pharmaceutical manufacturing, but they often constitute the largest portion of the mass in a chemical process and contribute significantly to its environmental footprint.[1][2] By optimizing extraction protocols, we can drastically reduce this impact. This guide provides direct answers to common challenges and questions, moving beyond simple procedural steps to explain the underlying scientific rationale for each recommendation.

Section 1: Troubleshooting Guide

This section addresses specific issues that lead to excessive solvent consumption and provides actionable solutions.

Issue 1: High Solvent Volume Required for Complete Extraction
  • Problem: You find that an excessively large volume of solvent is needed to achieve a satisfactory yield of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol, leading to large batches and significant waste.

  • Potential Causes:

    • Suboptimal Solvent Choice: The selected solvent may have poor solubility for the target compound at the operating temperature.

    • Inefficient Mass Transfer: Lack of adequate agitation or contact time between the solvent and the material being extracted.

    • Non-Optimized Temperature: Performing the extraction at ambient temperature when modest heating could significantly increase solubility and efficiency.

  • Recommended Solutions & Scientific Rationale:

    • Optimize Physical Conditions: Before changing solvents, evaluate the impact of temperature and agitation. Increasing the temperature can enhance solvent penetration and reduce viscosity, while vigorous stirring maximizes the surface area for mass transfer.[3] This often allows for a reduction in the required solvent volume.

    • Consider Alternative Extraction Technologies: Modern methods can drastically improve efficiency.[4][5]

      • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls (if extracting from a biological matrix) and enhance solvent penetration, reducing both time and solvent volume.[3][6]

      • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and material, accelerating the extraction process. This method is highly efficient but requires careful selection of a microwave-transparent vessel and a solvent that absorbs microwave energy.[3][6]

Issue 2: Low Purity of Crude Extract Necessitates Further Solvent-Intensive Purification
  • Problem: The initial extract contains a high level of impurities, requiring multiple downstream purification steps like column chromatography, which in turn generate large volumes of solvent waste.[7]

  • Potential Causes:

    • Poor Solvent Selectivity: The chosen solvent may be effective at dissolving the target compound but also co-extracts a wide range of impurities.

    • Compound Degradation: Harsh extraction conditions (e.g., prolonged high heat) could be degrading the target molecule, creating new impurities.

  • Recommended Solutions & Scientific Rationale:

    • Refine Solvent Selection: The goal is to identify a solvent or solvent system with high selectivity for (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. Consult established solvent selection guides, which rank solvents based on safety, health, and environmental criteria.[7] A solvent mixture (e.g., ethyl acetate/heptane) can often provide tailored polarity to dissolve the target compound while leaving behind more polar or non-polar impurities.

    • Implement a Pre-Extraction Wash: If the impurities have significantly different properties, consider a pre-wash step. For example, washing the initial material with a non-polar solvent like heptane could remove oils and lipids before extracting the target compound with a more polar solvent.

    • Avoid Unnecessary Derivatization: Each additional step, such as the use of protecting groups, adds reagents and generates waste.[2][8] Design the synthesis and extraction to be as direct as possible.

Issue 3: Significant Solvent Loss and Waste from Aqueous Work-up and Solvent Removal
  • Problem: Liquid-liquid extractions and subsequent solvent evaporation steps (e.g., using a rotary evaporator) are generating large volumes of mixed aqueous-organic waste and contributing to fugitive emissions.

  • Potential Causes:

    • Single-Use Solvent Mentality: Disposing of solvents after a single use is common but highly wasteful.[9]

    • Inefficient Recovery Methods: Open-air evaporation or inefficient condensation during distillation leads to solvent loss to the atmosphere.

  • Recommended Solutions & Scientific Rationale:

    • Implement a Solvent Recovery System: For commonly used work-up solvents like ethyl acetate, dichloromethane, or methanol, a simple lab-scale distillation setup can recover a high percentage of the solvent for reuse.[10][11] This dramatically reduces both purchasing and disposal costs.[12] The principle relies on the different boiling points of the solvent and the dissolved solutes to achieve separation.[13]

    • Explore Supercritical Fluid Extraction (SFE): For removing organic compounds from aqueous streams, supercritical CO₂ extraction is a powerful green alternative.[14] Supercritical CO₂ is a non-toxic, non-flammable solvent that can efficiently extract organic molecules. After extraction, the CO₂ is simply returned to its gaseous state by reducing the pressure, leaving behind the pure, solvent-free product.[15]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: How do I choose a "greener" solvent for the extraction of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol?

    • A1: The selection of a greener solvent is a trade-off between chemical efficiency, safety, and environmental impact.[2][16] Start by avoiding solvents with high toxicity and environmental persistence, such as dichloromethane and chloroform.[7] Refer to solvent selection guides published by pharmaceutical companies like Pfizer or GSK for preferred alternatives.[7] For a compound like (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol, which has polar functional groups (-OH, purine nitrogens), more sustainable polar-aprotic solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), or bio-based alcohols like ethanol, are excellent starting points.

| Solvent Comparison for Green Extraction | | :--- | :--- | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | Primary Hazards | Environmental Concerns | Green Chemistry Rating | | Dichloromethane | 40 | Carcinogen, Toxic | Persistent, Ozone-depleting | Undesirable | | Hexane | 69 | Neurotoxin, Flammable | VOC, Persistent | Usable (with caution) | | Toluene | 111 | Toxic, Flammable | VOC, Aquatic Toxicity | Usable (with caution) | | Ethyl Acetate | 77 | Flammable, Irritant | Readily Biodegradable | Recommended | | Ethanol | 78 | Flammable | Renewable, Biodegradable | Recommended | | Water | 100 | None | None | Ideal (if effective) | | Supercritical CO₂ | 31 (Critical Temp) | Asphyxiant (high conc.) | Recyclable, Low Impact | Ideal (if applicable) |

  • Q2: Are alternative extraction technologies like UAE or SFE difficult to implement in a standard R&D lab?

    • A2: Not necessarily. Benchtop ultrasound baths or probe sonicators for UAE are common and relatively inexpensive pieces of lab equipment. Microwave-assisted extraction requires a dedicated laboratory microwave system for safety and control. Supercritical Fluid Extraction (SFE) requires more specialized high-pressure equipment and is a larger capital investment, but it offers unparalleled "green" credentials by eliminating organic solvent use almost entirely.[6][15]

| Overview of Alternative Extraction Technologies | | :--- | :--- | :--- | :--- | | Technology | Principle | Advantages | Disadvantages/Considerations | | Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer.[6] | Fast, low solvent use, operates at low temperatures. | Can degrade sensitive compounds; efficiency depends on vessel geometry. | | Microwave-Assisted Extraction (MAE) | Dielectric heating rapidly heats the solvent.[3] | Very fast, highly efficient, reduced solvent consumption. | Requires microwave-absorbing solvent; potential for localized overheating. | | Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (often CO₂) as the solvent.[3] | No organic solvent residue, tunable selectivity, non-toxic. | High initial equipment cost; may require a co-solvent for polar compounds. |

  • Q3: Is it truly cost-effective to recycle solvents at a lab or pilot scale?

    • A3: Absolutely. The economic benefits are twofold: a significant reduction in the cost of purchasing fresh solvent and a dramatic decrease in hazardous waste disposal fees.[10][12] Studies and industry practices show that solvent recovery systems can reduce new solvent purchases by up to 50% or more.[10] Modern, compact distillation units can be integrated directly into lab workflows, making in-house recycling both practical and financially prudent.[11]

Section 3: Visualized Workflows and Protocols

Decision-Making Workflow for Green Solvent Selection

start Identify Need for Extraction Solvent check_list Is current solvent on 'Undesirable' list? (e.g., DCM, Chloroform) start->check_list consult_guide Consult Green Solvent Selection Guide check_list->consult_guide Yes test_sol Test Solubility, Selectivity, and Yield check_list->test_sol No evaluate_alt Evaluate 'Recommended' Alternatives (e.g., Ethyl Acetate, Ethanol, 2-MeTHF) consult_guide->evaluate_alt evaluate_alt->test_sol decision Extraction Performance Acceptable? test_sol->decision optimize Optimize Conditions (Temp, Agitation) decision->optimize No final Implement Optimized Green Solvent Protocol decision->final Yes optimize->test_sol

Caption: Workflow for selecting a sustainable extraction solvent.

Closed-Loop Solvent Recovery System

extraction Extraction Process (Product + Solvent) waste_stream Used Solvent Stream (Solvent + Impurities) extraction->waste_stream recovery Recovery Unit (e.g., Distillation) waste_stream->recovery pure_solvent Purified Solvent recovery->pure_solvent 95-99% Recovered final_waste Concentrated Waste (Minimal Volume for Disposal) recovery->final_waste 1-5% Residue storage Solvent Storage (Ready for Reuse) pure_solvent->storage storage->extraction Reuse

Caption: Closed-loop system for solvent recovery and reuse.

Protocol: Basic Lab-Scale Solvent Recovery from an Aqueous Work-up

This protocol describes the recovery of a water-immiscible solvent (e.g., ethyl acetate) with a boiling point lower than water.

  • Objective: To recover ethyl acetate from a combined organic phase after an aqueous extraction.

  • Materials:

    • Combined ethyl acetate waste stream.

    • Rotary evaporator with a vacuum pump and chilled water condenser.

    • Collection flask.

  • Procedure:

    • Safety First: Ensure the rotary evaporator is in a fume hood and all glassware is free of cracks. Wear appropriate PPE (safety glasses, lab coat, gloves).

    • Separate Phases: Carefully separate the organic (ethyl acetate) layer from any residual aqueous layer in a separatory funnel. This prevents water from co-distilling.

    • Charge the Flask: Transfer the organic layer to the evaporating flask of the rotary evaporator. Do not fill the flask more than halfway.

    • Set Parameters:

      • Set the water bath temperature to 40-50°C. This is well below the boiling point of water but sufficient for efficient evaporation of ethyl acetate under vacuum.

      • Turn on the condenser's cooling water (e.g., 10-15°C).

      • Begin flask rotation to ensure smooth boiling.

    • Apply Vacuum: Gradually apply vacuum. The ethyl acetate will begin to boil and condense on the cold finger, collecting in the receiving flask.

    • Collect Solvent: Continue the process until all the solvent has been distilled, leaving the non-volatile impurities behind in the evaporating flask.

    • Shutdown: Release the vacuum before stopping the rotation to prevent bumping. Turn off the heater and allow the system to cool.

    • Verify Purity: The collected solvent can be checked for purity (e.g., by GC) before being returned to a marked "Recycled Solvent" container for reuse in similar extraction processes.[11]

Section 4: References

Click to expand
  • Vertex AI Search. (2025, August 22). Green Separation Techniques: Solvent Minimization And Energy Efficiency.

  • Vertex AI Search. (2015, July 9). Green Chemistry Principle #5: Safer Solvents and Auxiliaries.

  • Vertex AI Search. (2025, November 11). The Principles Of Green Chemistry Fifth Principle Safer Solvents And Auxiliaries.

  • GWSI. (2024, September 11). Solvent Recovery Explained: A Comprehensive Guide.

  • Vertex AI Search. (n.d.). The Principles of Green Chemistry - Fifth Principle: Safer Solvents and Auxiliaries.

  • PMC. (n.d.). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds.

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry.

  • MDPI. (n.d.). Emerging Trends in Green Extraction Techniques for Bioactive Natural Products.

  • Tradebe. (2024, March 19). 12 main principles of green chemistry.

  • Vertex AI Search. (n.d.). Innovative Techniques and Alternative Solvents as Tools for Green Extraction of Natural Products.

  • Vertex AI Search. (2020, March 26). Synthesis and systematic evaluation of solvent recovery pathways.

  • DEC.SRU™. (n.d.). Solvent Recovery in the Pharmaceutical industry.

  • Alaqua Inc. (2025, May 8). Solvent Recovery in Pharma Industry for Greener Future.

  • IJARST. (2014, January 15). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the.

  • Brofind. (2025, October 23). Waste Solvent Recycling: How Solvent Recovery Works.

  • Vertex AI Search. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.

  • ACS Publications. (2009, February 6). Removal of Common Organic Solvents from Aqueous Waste Streams via Supercritical CO2 Extraction.

  • GuideChem. (n.d.). (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol.

  • HWS Labortechnik Mainz. (2025, September 8). Lab-Scale Distillation for Solvent Recovery: Reducing Waste in Pharma R&D.

  • Vertex AI Search. (2024, September 5). Framework for Solvent Recovery, Reuse, and Recycling in Industries (Pharmaceuticals).

  • NextSDS. (n.d.). (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol.

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.

  • MDPI. (2006, June 1). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.

  • SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.

  • J-GLOBAL. (n.d.). 6-Chloro-9H-purin-2-amine | Chemical Substance Information.

  • BLDpharm. (n.d.). 180587-74-0|(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

  • Chemical Synthesis Database. (2025, May 20). 3-(6-chloro-9H-purin-9-yl)propanenitrile.

  • CymitQuimica. (n.d.). (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol.

  • MedChemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate.

  • Vertex AI Search. (2002, July 17). 1',2'-bis(hydroxymethyl)cyclopropane-1'-yl]methylpurine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (R)- and (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

This guide provides an in-depth comparison of the chemical reactivity of the enantiomeric pair, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol and (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. These chiral building blocks are of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of the enantiomeric pair, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol and (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. These chiral building blocks are of significant interest to researchers in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of a variety of biologically active molecules, including potential kinase inhibitors and antiviral agents.[1][2] Understanding the nuances of their reactivity is paramount for optimizing synthetic routes and for the rational design of new therapeutic entities.

Foundational Principles: The Reactivity of the 6-Chloropurine Scaffold

The core of the molecules is the 6-chloropurine ring system. This heterocyclic scaffold is inherently electron-deficient, which renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] The chlorine atom at this position acts as a good leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[6][7][8]

The generally accepted mechanism for this transformation involves a two-step addition-elimination process. First, the nucleophile attacks the electrophilic C6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. Subsequently, the chloride ion is eliminated, and the aromaticity of the purine ring is restored.

Caption: Generalized SNAr mechanism at the C6 position of a 6-chloropurine.

The Influence of the Chiral Side Chain on Reactivity

The key difference between the (R)- and (S)-enantiomers lies in the three-dimensional arrangement of the 1-hydroxypropan-2-yl group attached at the N9 position. While this chiral center is remote from the reactive C6 position, it can still exert a subtle yet measurable influence on the SNAr reaction. This influence, known as chiral discrimination, can manifest in several ways:

  • Steric Hindrance: The chiral side chain can sterically hinder the approach of the incoming nucleophile to the C6 position. The extent of this hindrance may differ between the (R) and (S) enantiomers, especially when reacting with bulky or conformationally constrained nucleophiles. This can lead to differences in reaction rates.

  • Diastereomeric Transition States: When these chiral molecules react with another chiral, non-racemic nucleophile, they form diastereomeric transition states. These diastereomeric transition states have different energies, which will result in different reaction rates for the (R) and (S) enantiomers. This is the basis for kinetic resolution.

  • Solvation Effects: The different shapes of the enantiomers can lead to differences in how they are solvated. This differential solvation can affect the energy of the ground state and the transition state, thereby influencing the overall reaction rate.

While direct, head-to-head kinetic studies comparing the reactivity of (R)- and (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol are not extensively reported in the literature, the principles of stereochemistry suggest that differences in reactivity are to be expected, particularly in asymmetric reactions.

Comparative Reactivity Profile

Based on the principles outlined above, we can predict the comparative reactivity of the two enantiomers with different classes of nucleophiles.

Nucleophile ClassPredicted Reactivity DifferenceRationale
Achiral, small nucleophiles (e.g., ammonia, methoxide)MinimalWith small, achiral nucleophiles, the steric influence of the remote chiral center is expected to be negligible. The reaction rates for the (R) and (S) enantiomers should be nearly identical.
Achiral, bulky nucleophiles (e.g., tert-butoxide, diisopropylamine)Potentially minorA bulky nucleophile may experience slightly different steric hindrance when approaching the C6 position of the (R) versus the (S) enantiomer. This could lead to a small, measurable difference in reaction rates.
Chiral, non-racemic nucleophiles (e.g., (R)- or (S)-α-methylbenzylamine)SignificantThis is the scenario where the most pronounced difference in reactivity is expected. The formation of diastereomeric transition states will lead to different reaction rates, a phenomenon that can be exploited for kinetic resolution.[9]

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of the (R) and (S) enantiomers, the following experimental protocols are recommended.

Protocol 1: Comparative Kinetic Analysis via HPLC

This protocol allows for the determination of the reaction rate constants for each enantiomer with a chosen nucleophile.

Objective: To quantify the rate of disappearance of the starting material for each enantiomer separately.

Materials:

  • (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • Nucleophile of interest (e.g., benzylamine)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC system with a suitable chiral column

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: In two separate, identical, thermostatted reaction vessels under an inert atmosphere, prepare solutions of the (R)-enantiomer and the (S)-enantiomer at a known concentration (e.g., 0.1 M) in the chosen solvent.

  • Initiation: To each vessel, add a known excess of the nucleophile (e.g., 10 equivalents) to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase for HPLC analysis.

  • Analysis: Inject the quenched sample onto a chiral HPLC column capable of separating the enantiomeric starting material from the product.

  • Data Collection: Record the peak area of the starting material at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration (or peak area) of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). This can be repeated at different temperatures to determine the activation parameters.

Caption: Experimental workflow for comparative kinetic analysis.

Protocol 2: Competitive Reaction

This protocol provides a direct comparison of the relative reactivity of the two enantiomers.

Objective: To determine which enantiomer reacts faster by reacting a racemic mixture with a substoichiometric amount of a chiral nucleophile.

Materials:

  • Racemic 1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • Chiral, non-racemic nucleophile (e.g., (S)-(-)-1-phenylethylamine)

  • Anhydrous solvent

  • Inert atmosphere

  • Chiral HPLC system

Procedure:

  • Reaction Setup: Dissolve the racemic starting material in the anhydrous solvent under an inert atmosphere.

  • Initiation: Add a substoichiometric amount of the chiral nucleophile (e.g., 0.5 equivalents).

  • Reaction: Allow the reaction to proceed for a set period, aiming for approximately 50% conversion.

  • Work-up: Quench the reaction and perform a standard aqueous work-up to remove any remaining nucleophile and salts.

  • Analysis: Analyze the unreacted starting material by chiral HPLC to determine the enantiomeric excess (ee). An excess of one enantiomer will indicate that the other enantiomer reacted faster.

Conclusion

While (R)- and (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol are chemically very similar, their stereochemistry can lead to notable differences in reactivity, especially when reacting with other chiral molecules. The SNAr reaction at the C6 position is a robust and versatile transformation, but researchers should be aware of the potential for chiral discrimination. For achiral reactions, the differences in reactivity are likely to be minimal. However, in the context of asymmetric synthesis or when developing kinetic resolutions, these differences become critically important. The experimental protocols provided in this guide offer a framework for empirically quantifying these reactivity differences, enabling more precise control over synthetic outcomes in drug discovery and development.

References

  • An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug
  • SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C.
  • 6-Bromopurine Nucleosides as Reagents for Nucleoside Analogue Synthesis.
  • Dynamic Kinetic Resolution of α-Purine Substituted Alkanoic Acids: Access to Chiral Acyclic Purine Nucleosides. PubMed.
  • Chiral discrimination in pl
  • SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temper
  • Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective. PubMed.
  • (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. GuideChem.
  • nucleophilic arom
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. NextSDS.
  • Transition State Analogue Discrimination by Related Purine Nucleoside Phosphorylases. PMC.
  • Chiral discrimination and interaction mechanism between enantiomers and serum albumins. PubMed.
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC.
  • An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine. Benchchem.
  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México.
  • 6-chloropurine.
  • (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6. MedChemExpress.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride. BLD Pharm.
  • Purines. III. Reaction of 6-Chloro-9-Phenyl-9h-Purine With Carbanion. Amanote Research.
  • 6-Chloropurine - PRODUCT INFORM
  • 6-Chloro-9H-purin-2-amine. J-GLOBAL.

Sources

Comparative

A Comparative Analysis of Synthetic Routes for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol: A Guide for Researchers

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a key chiral intermediate in the synthesis of various antiviral and therapeutic agents. The stereochemistry at the C2 position of the propan-2-ol moiety is crucial for the bio...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a key chiral intermediate in the synthesis of various antiviral and therapeutic agents. The stereochemistry at the C2 position of the propan-2-ol moiety is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this compound is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two prominent synthetic strategies: direct stereospecific synthesis from a chiral precursor and enzymatic kinetic resolution of a racemic mixture.

Route 1: Direct Stereospecific Synthesis via Nucleophilic Substitution

This approach leverages the "chiral pool" by utilizing a readily available and enantiomerically pure starting material, (R)-1-aminopropan-2-ol, to introduce the desired stereocenter. The synthesis proceeds through the nucleophilic substitution of the chlorine atom on the 6-chloropurine ring with the amino group of (R)-1-aminopropan-2-ol.

Scientific Rationale and Experimental Design

The choice of (R)-1-aminopropan-2-ol as the chiral building block is strategic due to its commercial availability and the high fidelity with which its stereocenter is incorporated into the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the substitution, driving the reaction to completion. The selection of a high-boiling point solvent, such as n-butanol, allows the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate for the nucleophilic aromatic substitution on the electron-deficient purine ring.

A critical aspect of this synthesis is the regioselectivity of the alkylation. While N-alkylation of purines can sometimes lead to a mixture of N7 and N9 isomers, the use of 6-chloropurine and the specific reaction conditions described generally favor the desired N9 substitution.[1]

Experimental Protocol:

Step 1: Synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • To a stirred solution of 6-chloropurine (1.0 eq) in n-butanol, add (R)-1-aminopropan-2-ol (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol.

G A 6-Chloropurine C Triethylamine, n-Butanol A->C B (R)-1-Aminopropan-2-ol B->C D Reflux (118 °C) C->D Nucleophilic Substitution E Workup & Purification D->E F (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol E->F

Caption: Workflow for the direct stereospecific synthesis.

Route 2: Enzymatic Kinetic Resolution of Racemic 1-(6-Chloro-9H-purin-9-yl)propan-2-ol

This strategy involves the initial non-stereoselective synthesis of racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol, followed by an enzymatic kinetic resolution to selectively isolate the desired (R)-enantiomer. Lipases are commonly employed for this purpose, as they can stereoselectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[2]

Scientific Rationale and Experimental Design

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[2] The key principle is the difference in the rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the acylation of one enantiomer over the other.

For this specific target, the racemic alcohol is first synthesized by reacting 6-chloropurine with racemic 1-amino-2-propanol. The subsequent enzymatic resolution utilizes an acyl donor, such as vinyl acetate, which acts as an irreversible acylating agent. The choice of a specific lipase, like Candida antarctica lipase B (CALB), is based on its known broad substrate specificity and high enantioselectivity for a wide range of secondary alcohols. The separation of the resulting (S)-acetate from the unreacted (R)-alcohol is typically straightforward due to their different polarities.

A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%. However, this can be acceptable if the unreacted enantiomer can be racemized and recycled, or if the cost of the racemic starting material is low.

Experimental Protocol:

Step 1: Synthesis of Racemic 1-(6-Chloro-9H-purin-9-yl)propan-2-ol

  • Follow the procedure for Route 1, Step 1, but substitute (R)-1-aminopropan-2-ol with racemic 1-amino-2-propanol.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol (1.0 eq) in a suitable organic solvent (e.g., toluene).

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), and vinyl acetate (1.5 eq).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Concentrate the filtrate and separate the unreacted (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol from the (S)-acetate by column chromatography.

G A Racemic 1-(6-Chloro-9H-purin-9-yl)propan-2-ol B Immobilized Lipase, Vinyl Acetate A->B C Controlled Temperature B->C Enzymatic Acylation D Separation (Chromatography) C->D E (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol D->E F (S)-1-(6-Chloro-9H-purin-9-yl)propan-2-yl acetate D->F

Caption: Workflow for the enzymatic kinetic resolution.

Comparative Analysis

ParameterRoute 1: Direct Stereospecific SynthesisRoute 2: Enzymatic Kinetic Resolution
Starting Materials 6-Chloropurine, (R)-1-aminopropan-2-ol6-Chloropurine, Racemic 1-amino-2-propanol, Lipase, Acyl donor
Theoretical Max. Yield 100%50% for the desired enantiomer
Enantiomeric Excess (ee) Typically >98% (dependent on starting material purity)Can achieve >99% with careful monitoring
Number of Steps One main synthetic stepTwo main synthetic steps
Scalability Generally straightforward to scale upScalability can be limited by enzyme cost and activity
Cost-Effectiveness Can be more expensive due to the cost of the chiral starting materialMay be more cost-effective if the racemic starting material is significantly cheaper and the enzyme is reusable
Process Control Requires control of reaction temperature and timeRequires precise monitoring of conversion to achieve high ee
Waste Generation Generates solvent and reagent waste from one stepGenerates waste from two synthetic steps and enzyme disposal/recycling
Key Advantage High theoretical yield and stereochemical controlHigh enantiomeric purity achievable, use of cheaper racemic starting material
Key Disadvantage Higher cost of chiral starting material50% theoretical yield limit for the desired product

Conclusion and Recommendations

The choice between direct stereospecific synthesis and enzymatic kinetic resolution for the preparation of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol depends on several factors, including the cost and availability of starting materials, the desired scale of production, and the required enantiomeric purity.

Direct stereospecific synthesis (Route 1) is an elegant and efficient approach that offers a high theoretical yield and excellent stereocontrol. This route is often preferred for laboratory-scale synthesis and for the production of high-value APIs where the cost of the chiral starting material is justified by the overall efficiency of the process.

Enzymatic kinetic resolution (Route 2) provides a viable alternative, particularly when the racemic starting material is significantly more economical than its enantiomerically pure counterpart. This method can deliver products with exceptionally high enantiomeric purity. While the 50% theoretical yield is a significant drawback, the potential for racemization and recycling of the unwanted enantiomer can improve the overall atom economy in an industrial setting.

For researchers in the early stages of drug discovery and development, the direct stereospecific synthesis is often the more practical choice due to its simplicity and high yield. For process development and large-scale manufacturing, a thorough economic analysis of both routes, including the cost of raw materials, enzymes, and process optimization, is essential to determine the most cost-effective and sustainable synthetic strategy.

Sources

Validation

Strategic Comparison in API Synthesis: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol vs. 6-Aminopurine Derivatives

The synthesis of acyclic nucleoside phosphonates (ANPs)—most notably Tenofovir (PMPA), a cornerstone Active Pharmaceutical Ingredient (API) for HIV and HBV treatments—relies heavily on the efficient construction of an N9...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of acyclic nucleoside phosphonates (ANPs)—most notably Tenofovir (PMPA), a cornerstone Active Pharmaceutical Ingredient (API) for HIV and HBV treatments—relies heavily on the efficient construction of an N9-alkylated purine core [1]. Historically, process chemists have debated the merits of two distinct synthetic paradigms: the direct alkylation of 6-aminopurine (adenine) versus the de novo construction or controlled substitution of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol .

As a Senior Application Scientist, I present this objective guide to compare the mechanistic causality, regioselectivity, and scalability of these two routes. By examining the underlying physical chemistry and providing self-validating experimental protocols, this guide aims to equip drug development professionals with the data necessary to optimize their API manufacturing workflows.

Mechanistic Pathways & Regioselectivity (The "Why")

The fundamental challenge in synthesizing Tenofovir and its prodrugs (like Tenofovir Disoproxil Fumarate, TDF) is achieving absolute regiocontrol at the N9 position of the purine ring.

The 6-Aminopurine (Adenine) Challenge: Ambident Nucleophilicity

Adenine is a highly cost-effective, commercially available starting material. However, upon deprotonation by a base (e.g., NaOH, KOH, or NaH), the resulting adeninate anion acts as an ambident nucleophile. Electron density is delocalized across the N3, N7, and N9 positions [2]. While N9 is the thermodynamically favored site for alkylation in polar aprotic solvents (like DMF or DMSO), the kinetic accessibility of N3 and N7 inevitably leads to a mixture of regioisomers. This necessitates rigorous downstream purification (crystallization or chromatography), thereby reducing overall API yield and increasing solvent waste.

The 6-Chloropurine Advantage: Absolute Regiocontrol

To circumvent the ambident nature of the purine ring, modern industrial routes often utilize (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol . This intermediate is typically synthesized de novo from a pyrimidine precursor (e.g., 4,6-dichloro-5-nitropyrimidine). By reacting the pyrimidine with (R)-1-amino-2-propanol before closing the imidazole ring, the chiral side chain is physically locked onto what will become the N9 position.

Once the (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol is formed, the highly electron-withdrawing nature of the purine ring activates the C6-chlorine for Nucleophilic Aromatic Substitution (SNAr). A simple ammonolysis step (using NH₃ in methanol) converts the 6-chloro group to a 6-amino group, yielding the desired (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) with 100% N9 regioselectivity [3].

Pathways A Adenine (6-Aminopurine) C N9-Alkylated Product (~70-80%) A->C Base, Solvent D N3/N7 Byproducts (~20-30%) A->D Ambident Nucleophile B (R)-Propylene Carbonate B->C B->D E 4,6-Dichloro-5-nitropyrimidine G Pyrimidine Intermediate E->G Condensation F (R)-1-Amino-2-propanol F->G H (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (100% N9 Selectivity) G->H Reduction & Cyclization I Ammonolysis (NH3 / MeOH) H->I I->C SNAr (6-Chloro to 6-Amino)

Reaction pathways: Direct adenine alkylation vs. de novo 6-chloropurine synthesis.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the critical steps for both approaches. Each protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Direct N9-Alkylation of 6-Aminopurine (Adenine)

Objective: Synthesize (R)-HPA via direct alkylation, monitoring regioisomer formation.

  • Deprotonation : Suspend 6-aminopurine (1.0 equiv) in anhydrous DMF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the purine, driving the formation of the adeninate anion. The evolution of H₂ gas serves as a visual validation of active deprotonation.

  • Alkylation : Slowly add (R)-propylene carbonate (1.2 equiv) or (R)-1-chloro-2-propanol. Heat the reaction mixture to 100 °C for 16 hours.

  • In-Process Control (IPC) : Monitor via HPLC. You will observe a major peak (N9-isomer, ~75%) and minor peaks (N3/N7-isomers, ~25%).

  • Workup & Purification : Quench with methanol. Evaporate DMF under reduced pressure. The crude mixture must be subjected to repeated recrystallization from water/isopropanol to selectively crash out the N9-isomer, leaving the more soluble N3/N7 isomers in the mother liquor.

Protocol B: Ammonolysis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Objective: Convert the regiochemically pure 6-chloropurine intermediate to (R)-HPA.

  • SNAr Preparation : Charge a high-pressure reaction vessel with (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol (1.0 equiv).

  • Ammonolysis : Add a saturated solution of ammonia in methanol (NH₃/MeOH, 10-15 equiv). Seal the vessel to prevent the escape of volatile NH₃.

    • Causality: The C6 position is highly electron-deficient. Ammonia acts as a strong nucleophile, displacing the chloride ion via an addition-elimination (SNAr) mechanism. Methanol stabilizes the transition state through hydrogen bonding.

  • Reaction Execution : Heat the sealed vessel to 80 °C for 12-16 hours.

  • Validation & Isolation : Cool the vessel and vent carefully. Monitor by TLC (DCM:MeOH 9:1); the starting material spot (higher Rf) should be completely consumed, replaced by a highly polar, UV-active product spot. Evaporate to dryness and recrystallize from distilled water to yield off-white crystals of (R)-HPA (Yield >85%, 99.9% N9-purity).

Quantitative Data Comparison

The choice between these two intermediates hinges on balancing raw material costs against downstream purification burdens.

Parameter6-Aminopurine (Adenine) Route6-Chloropurine Intermediate Route
Starting Material Cost Very Low (Commodity chemical)Moderate to High (Requires de novo synthesis)
N9 Regioselectivity ~70 - 80% (Solvent dependent)100% (Structurally locked)
Purification Burden High (Requires separation of N3/N7)Low (Simple recrystallization suffices)
Overall Yield to (R)-HPA ~55 - 65% (Post-purification)~80 - 85% (From pyrimidine precursor)
Scalability Good, but generates high solvent wasteExcellent, highly atom-economical downstream

Downstream Application: Conversion to Tenofovir (PMPA)

Regardless of the chosen route to (R)-HPA, the subsequent steps to generate Tenofovir and its prodrugs remain consistent. The secondary alcohol of (R)-HPA is alkylated using a protected phosphonate (e.g., diethyl p-toluenesulfonyloxymethylphosphonate, DESP) in the presence of a strong base like sodium tert-butoxide (NaOtBu). The resulting intermediate is then deprotected and esterified to yield the final API [1].

Workflow Step1 (R)-HPA (N9-Adenine) Step2 Alkylation (NaOtBu, DESP) Step1->Step2 Step3 Tenofovir (PMPA) Step2->Step3 Step4 Esterification (POC-Cl) Step3->Step4 Step5 Tenofovir Disoproxil Fumarate (TDF) Step4->Step5

Workflow for the conversion of (R)-HPA to Tenofovir Disoproxil Fumarate (TDF).

Conclusion & Strategic Recommendations

For early-stage discovery and small-scale synthesis, the direct alkylation of 6-aminopurine remains viable due to the immediate availability and low cost of adenine. However, for commercial API manufacturing where metric tons are produced annually, the purification bottleneck caused by poor regioselectivity becomes economically and environmentally prohibitive.

The (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol route, despite requiring a longer de novo construction sequence, provides absolute regiocontrol. The causality is clear: preventing the formation of N3/N7 isomers entirely is far more efficient than attempting to separate them later. Process chemists scaling Tenofovir-based APIs should prioritize the 6-chloropurine pathway to ensure high-fidelity, high-yield manufacturing.

References

  • Derstine, B. P., Tomlin, J. W., Peck, C. L., et al. "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines." Organic Process Research & Development (ACS Publications), 2020.[Link]

  • Buyens, D. M. S., & Pilcher, L. A. "Coordination Sites for Sodium and Potassium Ions in Nucleophilic Adeninate Contact ion-Pairs: A Molecular-Wide and Electron Density-Based (MOWED) Perspective." International Journal of Molecular Sciences (MDPI), 2022.[Link]

  • Hocková, D., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." The Journal of Organic Chemistry (ACS Publications / PMC), 2021.[Link]

Comparative

Mass Spectrometry Validation for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Structure Confirmation: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of confirming the precise structural identity of chiral intermediates. (R)-1-(6-Chloro-9H-purin-9-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of confirming the precise structural identity of chiral intermediates. (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a critical building block in the synthesis of nucleotide analog reverse transcriptase inhibitors (NARTIs), such as Tenofovir derivatives.

For researchers and drug development professionals, distinguishing this specific regioisomer from N7-alkylated byproducts, verifying its enantiomeric purity, and confirming the integrity of the 6-chloro substituent are non-negotiable quality control steps. In this guide, we will systematically compare the analytical platforms available for this task and detail a self-validating experimental protocol for unambiguous structural confirmation.

Mechanistic Context: Why Mass Spectrometry?

The chemical architecture of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol ( C8​H9​ClN4​O ) presents unique analytical advantages and challenges:

  • High Basicity: The purine core contains multiple basic nitrogen atoms (N1, N3, N7). This makes the molecule exceptionally amenable to protonation, yielding a strong [M+H]+ signal in positive Electrospray Ionization (ESI+).

  • Isotopic Signature: The presence of the 6-chloro group provides a built-in diagnostic tool. Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Observing this exact mass spacing (1.997 Da) is definitive proof of halogen incorporation.

  • Cleavage Susceptibility: The N9-aliphatic bond is the weakest link under collision-induced dissociation (CID), allowing for predictable fragmentation pathways that isolate the purine core from the propan-2-ol side chain.

The synthesis of nucleoside analogues and their intermediates heavily relies on high-resolution mass spectrometry (HRMS) to confirm exact mass and structural integrity . Furthermore, process-related impurities in purine synthesis require rigorous analytical characterization, often utilizing LC-MS systems to confirm molecular weights and structural features before downstream processing .

Analytical Platform Comparison

To objectively evaluate the best approach for structural confirmation, we must compare the three primary mass spectrometry workflows utilized in pharmaceutical laboratories. While LC-MS/MS has become the gold standard for purine derivatives due to its unmatched sensitivity and specificity , the choice of mass analyzer dictates the quality of the structural data.

Quantitative Performance & Capability Summary
Analytical PlatformPrimary ApplicationMass AccuracySensitivitySample PreparationStructural Elucidation Capability
LC-ESI-HRMS (Q-TOF / Orbitrap) Structural confirmation, exact mass< 5 ppm HighMinimal (Dilution)Excellent (Resolves exact isotope patterns & fragment formulas)
LC-QqQ-MS/MS (Triple Quad) High-throughput quantification~0.1 DaUltra-High Minimal (Dilution)Moderate (Relies on predefined MRM transitions)
GC-MS (Electron Ionization) Volatile impurity profiling~0.1 DaModerateExtensive (Requires TMS derivatization of the -OH group)Good (Access to standardized EI fragmentation libraries)

The Verdict: For initial structure confirmation, LC-ESI-HRMS is the superior choice. GC-MS requires cumbersome derivatization due to the polar secondary alcohol, risking artifact formation. While LC-QqQ is ideal for later-stage quantification, it lacks the resolving power necessary to calculate sub-5 ppm mass errors required to unambiguously prove the elemental composition of the synthesized intermediate.

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure absolute trustworthiness in your analytical data, every protocol must act as a self-validating system. The following step-by-step methodology is designed to confirm the structure of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol while internally controlling for false positives.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve the synthesized intermediate in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid, achieving a final concentration of 1 µg/mL. Prepare a blank solvent sample identically.

  • Mechanistic Rationale: The addition of 0.1% formic acid forces the equilibrium toward the protonated state of the purine nitrogens in solution. This dramatically increases the ionization efficiency and droplet desolvation during ESI+.

  • Self-Validation: Inject the blank solvent prior to the sample. A complete absence of signal at m/z 213.0543 confirms zero system carryover, validating the specificity of the subsequent sample run.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a reversed-phase C18 column (or a Chiralpak column if enantiomeric excess of the (R)-isomer must be quantified) maintained at 40°C. Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mechanistic Rationale: The polar nature of the secondary alcohol requires a carefully optimized aqueous-to-organic gradient to ensure proper retention. Maintaining the column at 40°C reduces mobile phase viscosity, improving mass transfer and sharpening the chromatographic peak.

Step 3: ESI+ Ionization and HRMS Acquisition
  • Action: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C. Acquire full scan data from m/z 100 to 500, followed by data-dependent MS/MS (ddMS2) using Higher-energy C-trap Dissociation (HCD).

  • Mechanistic Rationale: The high desolvation temperature aids in the rapid evaporation of the aqueous/organic droplets, efficiently releasing the gas-phase [M+H]+ ions into the mass analyzer. HCD fragmentation provides reproducible vibrational excitation, leading to the cleavage of the N9-aliphatic bond.

Step 4: Data Interpretation & Isotopic Validation
  • Action: Extract the exact mass chromatogram for C8​H10​ClN4​O+ (Theoretical m/z = 213.0543). Verify the presence of the 37Cl isotope peak at m/z 215.0513. Analyze the MS/MS spectrum for the core fragment at m/z 155.0124.

  • Mechanistic Rationale: Observing the exact mass spacing of 1.997 Da between the 35Cl and 37Cl peaks at a 3:1 intensity ratio is an absolute, self-validating confirmation of the 6-chloro substituent. The MS/MS fragment at m/z 155.0124 corresponds to the protonated 6-chloropurine core ( C5​H4​ClN4+​ ), proving that the propan-2-ol side chain was successfully attached at the N9 position rather than altering the purine ring itself.

  • Self-Validation: Calculate the mass error. An error of < 5 ppm definitively confirms the elemental composition, ruling out isobaric interferences.

Analytical Workflow Visualization

The following diagram maps the logical flow of the LC-MS structural validation process, highlighting the critical divergence between structural identification and high-throughput quantification.

G cluster_MS Mass Spectrometry Validation Sample Sample: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Prep Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) Sample->Prep LC Liquid Chromatography (Chiral/Achiral Column) Prep->LC Ionization Electrospray Ionization (ESI+) Protonation at Purine N LC->Ionization HRMS HRMS (Q-TOF/Orbitrap) Exact Mass & Isotope Pattern Ionization->HRMS Structural ID QqQ QqQ-MS/MS Targeted Fragmentation Ionization->QqQ Quantification Data Data Interpretation (m/z 213.0543 [M+H]+, 3:1 35Cl/37Cl) HRMS->Data QqQ->Data

Analytical workflow for LC-MS structural validation of the purine intermediate.

References

  • Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Veterinary Sciences (MDPI) URL:[Link]

Validation

Comparing chiral stationary phases for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol resolution

The enantiomeric purity of nucleotide reverse transcriptase inhibitor (NRTI) intermediates is a critical quality attribute in modern antiviral drug development. For compounds like tenofovir, the (R)-enantiomer serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of nucleotide reverse transcriptase inhibitor (NRTI) intermediates is a critical quality attribute in modern antiviral drug development. For compounds like tenofovir, the (R)-enantiomer serves as the active pharmacological precursor, while the (S)-enantiomer is classified as an inactive impurity[1].

As a Senior Application Scientist, I approach the chiral resolution of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol not merely as a screening exercise, but as an engineering challenge of molecular recognition. This molecule presents a unique triad of chromatographic challenges: a highly polarizable, electron-deficient 6-chloropurine ring; a secondary alcohol capable of strong hydrogen bonding; and a chiral center embedded within a flexible propyl chain.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for resolving this critical intermediate, detailing the mechanistic causality behind column selection and mobile phase optimization.

Mechanistic Rationale for Chiral Recognition

To achieve baseline resolution ( Rs​>2.0 ), the chromatographic system must establish a transient, diastereomeric complex between the analyte and the CSP. This relies on the "three-point interaction" model. Polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the gold standard for purine derivatives[2].

  • Hydrogen Bonding: The carbamate linkages on the CSP act as primary docking sites. The secondary hydroxyl group of the analyte's propan-2-ol moiety acts as a strong hydrogen-bond donor to the CSP's carbonyl oxygen.

  • π−π Interactions: The electron-withdrawing chlorine atom at the C6 position of the purine ring decreases the electron density of the aromatic system. This enhances π−π stacking interactions with the electron-rich phenyl groups of the CSP.

  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral grooves. The methyl group of the analyte's propyl chain must sterically fit into these grooves for optimal chiral discrimination.

Derivatization of the CSP backbone fundamentally alters these interactions. For instance, introducing electron-withdrawing chloro-substituents on the phenyl ring of the CSP (e.g., Chiralpak IG) increases the acidity of the carbamate NH, thereby strengthening hydrogen bonds with the analyte[1].

Mechanism Analyte Analyte (R/S)-1-(6-Chloro-9H- purin-9-yl)propan-2-ol CSP Chiral Stationary Phase Amylose Phenylcarbamate Analyte->CSP Primary H-Bonding (Secondary OH ↔ C=O) Analyte->CSP π-π Stacking (6-Chloropurine ↔ Phenyl) Analyte->CSP Steric Inclusion (Propyl Chain in Helix)

Three-point chiral recognition mechanism between the purine analyte and the CSP.

Comparative Performance: SFC vs. HPLC

While Normal Phase HPLC (NP-HPLC) has historically been used for purine resolution, Supercritical Fluid Chromatography (SFC) is now the preferred modality. Supercritical CO2​ possesses higher diffusivity and lower viscosity than liquid hexane, accelerating mass transfer kinetics and resulting in sharper peaks and drastically reduced analysis times[2][3].

A critical causality in both SFC and HPLC is the requirement for a basic additive. The basic nitrogens (N1, N3, N7) of the purine ring strongly interact with residual acidic silanols on the silica support of the CSP, causing severe peak tailing. The addition of 0.1% - 0.5% diethylamine (DEA) or n-butylamine to the mobile phase competitively masks these silanols, restoring peak symmetry[1][2].

Quantitative Data: CSP Performance Comparison

Experimental Conditions: SFC Mode, CO2​ /Methanol (80:20 v/v) with 0.2% DEA, Flow Rate: 3.0 mL/min, Backpressure: 120 bar, Temp: 35°C, UV Detection: 220 nm.

Chiral Stationary PhasePolysaccharide BackboneDerivatizationSelectivity ( α )Resolution ( Rs​ )Analysis Time
Chiralpak IG AmyloseTris(3-chloro-5-methylphenylcarbamate)2.154.8< 6 min
Chiralpak IA AmyloseTris(3,5-dimethylphenylcarbamate)1.803.2< 8 min
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate) (Coated)1.752.9< 8 min
Chiralcel OJ-H CelluloseTris(4-methylbenzoate)1.201.1> 12 min

Data Insight: The immobilized Chiralpak IG column demonstrates superior selectivity and resolution. The meta-chloro substitution on the CSP's phenyl ring optimizes the hydrogen-bonding network with the secondary alcohol of the analyte, confirming the mechanistic hypothesis[1].

Self-Validating Experimental Protocol

To ensure data integrity and method robustness, the following step-by-step SFC workflow incorporates built-in validation checks to prevent false positives caused by carryover or solvent mismatch.

Step 1: System Suitability and Equilibration

  • Install the Chiralpak IG column (250 mm × 4.6 mm, 5 µm) into the SFC system.

  • Flush the system with 100% Methanol (containing 0.2% DEA) to remove any residual normal-phase solvents.

  • Equilibrate the column with the target mobile phase: 80% CO2​ / 20% Methanol (0.2% DEA) at 3.0 mL/min, 35°C, and 120 bar backpressure until the UV baseline (220 nm) stabilizes (approx. 10 column volumes).

Step 2: Sample Preparation (Causality-Driven) Causality: Purine derivatives often exhibit poor solubility in pure non-polar solvents, and injecting a sample dissolved in a strong solvent (like 100% DMSO) will cause severe peak distortion due to the "solvent effect."

  • Weigh 10 mg of the racemic (R/S)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol standard.

  • Dissolve in 1.0 mL of Methanol to ensure complete solubilization.

  • Dilute 1:10 with the mobile phase equivalent (e.g., Methanol) to achieve a final concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution & Validation

  • Blank Run: Inject 5 µL of the sample diluent. Validation Check: Ensure no ghost peaks elute at the expected retention times of the enantiomers.

  • Racemate Injection: Inject 5 µL of the 1.0 mg/mL racemic mixture. Record the retention times ( t1​ for the (S)-impurity, t2​ for the (R)-active precursor).

  • Spike Recovery (LOD/LOQ): To validate the method for quality control of the active pharmaceutical ingredient, spike a pure (R)-enantiomer sample with 0.1% w/w of the (S)-enantiomer. Validation Check: The system must cleanly integrate the 0.1% (S)-impurity peak with a Signal-to-Noise (S/N) ratio 10[1].

Protocol Prep Sample Prep Diluent matching mobile phase to prevent peak distortion Equil Column Equilibration Chiralpak IG, 35°C, 120 bar Prep->Equil Blank Blank Injection (Self-Validation: No Carryover) Equil->Blank Run Racemate Injection CO2/MeOH/DEA (80:20:0.2) Blank->Run SST System Suitability Verify Rs > 2.0 & S/N ≥ 10 Run->SST

Self-validating workflow for chiral SFC method execution and suitability testing.

Conclusion

For the enantiomeric resolution of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, the combination of an immobilized amylose stationary phase with electron-withdrawing derivatization (Chiralpak IG) and Supercritical Fluid Chromatography (SFC) yields the most robust analytical performance. The mandatory inclusion of a basic additive (DEA) mitigates secondary interactions between the purine nitrogens and the silica matrix, ensuring the method is highly reproducible and suitable for stringent pharmaceutical quality control environments.

Sources

Comparative

Impurity Profiling and Validation of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol Reference Standards

Executive Summary & Mechanistic Context (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of antiretroviral APIs, including Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a pivotal chiral intermediate in the synthesis of antiretroviral APIs, including Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). Because the critical stereocenter and purine regiochemistry are established at this stage, any impurities will propagate through subsequent phosphonylation and amination steps, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API) 1[1].

Understanding the causality of impurity formation is the first step in establishing a robust profiling strategy:

  • Regioisomerism: When 6-chloropurine is alkylated with (R)-propylene oxide, the reaction is governed by thermodynamic and kinetic competition. While N9-alkylation is thermodynamically favored, steric hindrance and local solvent effects can yield the N7-regioisomer 2[2].

  • Chiral Inversion: If the epoxide ring opening proceeds with excessive SN1 character (driven by strong Lewis acids or high heat), partial racemization occurs, generating the (S)-enantiomer impurity .

  • Hydrolytic Degradation: Exposure to moisture during storage can lead to the hydrolysis of the labile 6-chloro group, yielding deschloro hypoxanthine derivatives 3[3].

ImpurityPathway A 6-Chloropurine + (R)-Propylene Oxide B (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (Target Intermediate) A->B Base catalysis (Major Pathway) C (S)-Enantiomer Impurity (Chiral Inversion) A->C SN1 character (Trace) D N7-Regioisomer Impurity (Alkylation at N7) A->D Steric/Kinetic competition E Deschloro Degradant (Hydrolysis) B->E Moisture/Heat

Fig 1. Synthesis and common impurity pathways for the Tenofovir intermediate.

Comparative Analysis of Reference Standard Grades

When establishing analytical methods, selecting the appropriate grade of reference standard dictates the reliability of your data. We compare three primary alternatives below.

Table 1: Performance and Utility Comparison
CriteriaPharmacopeial / CRMHigh-Purity Commercial GradeIn-House Synthesized
Purity Assurance >99.5% (Extensively validated)>99.0% (Validated via CoA)Variable (Requires internal validation)
Chiral Certification Guaranteed enantiomeric excess (ee)High ee, but requires verificationHighly dependent on precursor purity
Cost & Lead Time High cost, often subject to backordersModerate cost, readily availableHigh hidden costs (labor, purification)
Primary Utility Final API release, NDA filingMethod development, routine QC, INDEarly R&D, structural elucidation
Traceability Fully traceable to primary standardsTraceable to internal qualified lotsDifficult to establish without external CRM

Expert Insight: For routine impurity profiling and method optimization, High-Purity Commercial Grade standards offer the optimal balance of cost and availability. However, to ensure scientific integrity, these standards must be subjected to a self-validating analytical workflow upon receipt before being used as working standards.

ValidationWorkflow S1 Candidate Batch Selection S2 Structural Elucidation (1H/13C NMR, HRMS) S1->S2 S3 Chromatographic Purity (RP-HPLC / UPLC) S2->S3 S4 Chiral Purity Assessment (Normal-Phase Chiral HPLC) S3->S4 S5 Orthogonal Validation (TGA, Karl Fischer) S4->S5 S6 Certified Reference Standard Release S5->S6

Fig 2. Self-validating analytical workflow for reference standard certification.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the analytical methods used to profile this intermediate must be intrinsically robust. The following step-by-step methodologies incorporate built-in system suitability checks.

Protocol 1: Achiral RP-HPLC for Process and Degradation Impurities
  • Causality: Reversed-phase HPLC is ideal for separating the N9 and N7 regioisomers, as well as deschloro degradants, based on their distinct hydrophobicities and dipole moments 4[4]. A slightly acidic mobile phase (pH 3.0) is strictly required to suppress the ionization of the basic purine nitrogens, preventing peak tailing and co-elution.

  • Step-by-Step Methodology:

    • Column Selection: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase Preparation:

      • Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

      • Phase B: 100% Acetonitrile.

    • Gradient Program: 0-5 min (5% B), 5-20 min (5% to 60% B), 20-25 min (60% B), 25-26 min (60% to 5% B), 26-35 min (5% B for re-equilibration).

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 260 nm.

    • Self-Validation (System Suitability): Inject a resolution mixture containing the target compound and the N7-regioisomer. The run is only validated if the Resolution ( Rs​ ) > 2.5 and the tailing factor for the main peak is < 1.5.

Protocol 2: Normal-Phase Chiral HPLC for Enantiomeric Purity
  • Causality: Reversed-phase chiral methods often fail for highly polar purine derivatives because the dominant solvation effects of water mask subtle stereoselective interactions. Transitioning to polysaccharide-coated chiral stationary phases (CSPs) under normal-phase conditions provides the necessary hydrogen bonding and steric interactions to resolve the (R) and (S) enantiomers 5[5].

  • Step-by-Step Methodology:

    • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase Preparation: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: Diethylamine (DEA) is added specifically to neutralize residual silanols on the silica support, preventing irreversible binding of the purine ring.

    • Flow Rate & Detection: 0.8 mL/min; UV detection at 260 nm.

    • Self-Validation (System Suitability): Spike the (R)-standard with 1% of the (S)-enantiomer. The method is validated only if baseline separation is achieved ( Rs​ > 2.0).

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of the target intermediate and its primary impurities when utilizing the validated protocols above.

Table 2: Typical Retention Times and Relative Response Factors (RRF)
Compound / ImpurityRelative Retention Time (RRT) - AchiralRRT - ChiralRRF (at 260 nm)
(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol 1.001.001.00
N7-Regioisomer Impurity 0.85N/A0.98
Deschloro Hydrolysis Degradant 0.42N/A0.75
(S)-Enantiomer Impurity 1.00 (Co-elutes)1.351.00

Conclusion

Thorough impurity profiling of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is non-negotiable for the compliant synthesis of Tenofovir-based therapeutics. While Pharmacopeial standards remain the gold standard for final product release, High-Purity Commercial Research Grade standards—when validated through the orthogonal, self-validating HPLC methods described above—provide a scientifically rigorous and cost-effective alternative for method development and in-process controls.

References

  • Title: Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance Source: Der Pharma Chemica URL: [Link]

  • Title: Tenofovir Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Identification, synthesis and characterization of new impurities in tenofovir Source: PubMed (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Chemical Profile and Hazard Causality As a Senior Application Scientist overseeing pharmaceutical lifecycle management, I frequently address the complex safety requirements of active pharmaceutical ingredient (API) inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Hazard Causality

As a Senior Application Scientist overseeing pharmaceutical lifecycle management, I frequently address the complex safety requirements of active pharmaceutical ingredient (API) intermediates. (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol (CAS: 180587-74-0) [1] is a critical chiral building block, predominantly utilized in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir.

While highly valuable in drug development, its physicochemical structure demands stringent disposal protocols. The causality of its hazard profile lies in two specific structural features:

  • The 6-Chloro Substituent: The chlorine atom on the electron-deficient purine ring is highly reactive. Standard combustion of halogenated compounds at lower temperatures (<850°C) risks the pyrolytic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

  • The Nitrogen-Rich Purine Core: Combustion of the heterocyclic ring generates significant volumes of nitrogen oxides (NOx).

Consequently, standard municipal or low-temperature medical waste incineration is completely insufficient. Destruction requires purpose-built high-temperature incineration (>1100°C) coupled with alkaline flue gas scrubbing to neutralize the resulting hydrogen chloride (HCl) and NOx gases[3],[4].

Waste Segregation and Storage Protocols

Before disposal, proper segregation is critical to prevent uncontrolled reactions in the waste accumulation area. The 6-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr). Mixing this intermediate with incompatible chemicals can trigger dangerous exothermic reactions.

Table 1: Waste Compatibility and Segregation Rationale
Waste CategoryCompatibilityRationale / Chemical Causality
Strong Oxidizers (e.g., Peroxides, Nitrates)Incompatible Risk of rapid, exothermic oxidation of the secondary alcohol or the purine ring, potentially leading to fire or pressurization of the waste container.
Strong Bases (e.g., NaOH, KOH)Incompatible May trigger unwanted nucleophilic aromatic substitution (SNAr) at the 6-chloro position, generating heat and potentially degrading the container.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Can be co-mingled for high-temperature incineration, as both waste streams require >1100°C combustion and alkaline HCl scrubbing[2].
Non-Halogenated Solvents Conditional Dilutes the halogen content, which can aid combustion thermodynamics, but the entire mixture must still be manifested and treated as halogenated waste.

Step-by-Step Methodology: Spill Clean-up and Disposal Workflow

To ensure a self-validating safety system, laboratory personnel must follow this explicit operational workflow for handling waste and accidental spills of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Phase 1: Immediate Containment and PPE
  • Evacuate and Ventilate: Isolate the spill area immediately. Ensure local exhaust ventilation is active to prevent the accumulation of airborne particulates[5].

  • Don Appropriate PPE: Personnel must wear a NIOSH-approved N95 or P100 particulate respirator (to prevent inhalation of the fine powder), nitrile gloves (double-gloved), and chemical splash goggles[5].

  • Suppress Dust: If the material is in solid form, lightly mist the spill with a compatible inert solvent (e.g., a small amount of water or isopropanol) to prevent aerosolization. Do not dry sweep.[5]

Phase 2: Collection and Primary Containment
  • Mechanical Collection: Use non-sparking tools to scoop the dampened solid into a chemically resistant, high-density polyethylene (HDPE) waste container[5],[6].

  • Liquid Spills: If the intermediate is dissolved in a solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Sweep the saturated absorbent into the HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

Phase 3: Manifesting and Regulatory Destruction
  • Labeling: Seal the HDPE container. Label clearly as "Hazardous Waste - Chlorinated Purine Derivative" with the CAS number (180587-74-0) and applicable GHS hazard pictograms (Acute Toxicity, Irritant)[1].

  • Transfer to Licensed Facility: Dispatch the waste via a certified hazardous waste transporter to a facility equipped for high-temperature incineration (>1100°C) with flue gas scrubbing capabilities[4]. The EPA strictly prohibits the "sewering" (disposal down the drain) of pharmaceutical hazardous waste, a mandate that must be strictly enforced at the facility level[7],[8].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for processing this chlorinated intermediate from generation to final destruction, ensuring compliance with environmental safety standards.

G A Waste Generation: (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol B Physical State Assessment A->B C Solid Waste: Dust-Free Sweeping B->C Solid D Liquid/Solution Waste: Inert Absorbent B->D Liquid E Primary Containment: HDPE Drum (Sealed) C->E D->E F Waste Segregation: Isolate from Oxidizers E->F G Licensed Destruction Facility: High-Temp Incineration (>1100°C) F->G H Flue Gas Scrubbing: Alkaline Neutralization of HCl/NOx G->H

Workflow for the containment and high-temperature destruction of chlorinated purine intermediates.

References

  • Title: (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol Substance Information (CAS: 180587-74-0) Source: NextSDS URL: [Link]

  • Title: Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies Source: Environmental Protection Agency (EPA) / World Health Organization URL: [Link]

  • Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste Source: California Dental Association (CDA) URL: [Link]

  • Title: Pharmaceutical waste: overview, management and impact of improper disposal Source: Peer Scientist URL: [Link]

  • Title: General MSDS Guidelines for Chlorinated Pharmaceutical Intermediates Source: Capot Chemical URL: [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Prepared by a Senior Application Scientist This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. As a chlorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. As a chlorinated purine analog, this compound must be handled with the utmost care, assuming potential cytotoxic and hazardous properties, to ensure personnel safety and experimental integrity.

Hazard Assessment and Risk Mitigation Philosophy

While a comprehensive, peer-reviewed toxicological profile for (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is not widely available, its chemical structure as a purine analog warrants a high degree of caution. Compounds in this class are often biologically active and may be cytotoxic, carcinogenic, or teratogenic.[1] Therefore, a proactive and conservative approach to safety is paramount. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal absorption through skin contact, and accidental ingestion.[1] Our protocol is designed to mitigate these risks through a multi-layered defense system, prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

PPE should always be considered the final barrier to exposure.[2] The primary method for controlling exposure to hazardous chemical powders and aerosols is the use of specialized, ventilated enclosures.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood.

  • Biological Safety Cabinet (BSC): For sterile applications, a Class II, Type A2, or preferably a ducted Type B2 BSC should be used to protect both the user and the experiment from contamination.[1][3]

Before any work begins, the designated workspace within the hood or BSC should be prepared by covering the surface with a disposable, plastic-backed absorbent pad.[4][5] This pad will contain any minor spills and simplify the subsequent decontamination process. The area where the compound is handled should be clearly marked as a designated area for hazardous drug handling.[5]

Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is mandatory for all personnel handling (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. The following table summarizes the required equipment.

Equipment Specification Scientific Rationale & Causality
Hand Protection Two pairs of powder-free, chemotherapy-rated nitrile gloves.[4][5][6]Double-gloving provides a critical safeguard against undetected micro-perforations in the outer glove. Nitrile offers superior chemical resistance compared to latex.[7] Powder-free gloves prevent the aerosolization and dispersal of the hazardous compound that can occur when powder particles become airborne.[2][6]
Body Protection Disposable, solid-front, low-permeability gown with long sleeves and tight-fitting knit or elastic cuffs.[1][3][6]A solid-front gown prevents frontal splash penetration. The low-permeability fabric protects against chemical seepage, and tight cuffs ensure a secure interface with the inner glove, eliminating skin exposure at the wrist.[6]
Eye/Face Protection Safety goggles and a full-face shield.[2]Standard safety glasses do not provide adequate protection from splashes or aerosols.[2] Goggles create a seal around the eyes, while a full-face shield is required to protect the entire face when there is any risk of splashing during reconstitution or spill cleanup.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of the compound outside of a certified engineering control (e.g., during a large spill cleanup).[1] This prevents the inhalation of fine particles, a primary route of exposure for potent compounds.
Step-by-Step Donning and Doffing Procedure

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Wash hands thoroughly with soap and water.

  • Don the inner pair of nitrile gloves.

  • Don the disposable gown, ensuring it is fully closed in the back.

  • Tuck the inner glove cuffs underneath the gown cuffs.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the gown sleeves.[6]

  • Don the N95 respirator (if required), ensuring a proper seal check is performed.

  • Don safety goggles, followed by the face shield.

Doffing Sequence (to be performed in a designated area):

  • Remove the outer pair of gloves. Dispose of them in the designated cytotoxic waste container.

  • Remove the face shield and goggles.

  • Remove the gown by rolling it down and away from the body, turning it inside-out. Dispose of it in the cytotoxic waste container.

  • Remove the inner pair of gloves, turning them inside-out as they are removed. Dispose of them in the cytotoxic waste container.

  • Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Workflow

The following workflow is designed to minimize exposure risk during the common procedure of weighing and solubilizing the compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Hood/BSC) cluster_cleanup Decontamination & Disposal Phase A 1. Prepare Designated Area (Fume Hood/BSC with Absorbent Pad) B 2. Assemble All Materials (Vials, Spatula, Solvent, Waste Container) A->B C 3. Don Full PPE Ensemble (As per protocol) B->C D 4. Carefully Weigh Compound (Minimize aerosol generation) C->D E 5. Reconstitute with Solvent (Add solvent slowly to powder) D->E F 6. Securely Cap and Label Container E->F G 7. Decontaminate Work Surface & Equipment F->G H 8. Dispose of Contaminated Items (Pads, wipes, outer gloves in cytotoxic waste) G->H I 9. Doff Remaining PPE (As per protocol) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.

Emergency Protocols

Immediate and correct response to spills or personnel exposure is critical.

Spill Management
Spill Size Procedure
Small (<5 g or 5 mL) 1. Alert personnel in the immediate area. 2. Ensure you are wearing the full PPE ensemble. 3. For powders: Gently cover the spill with absorbent pads wetted with a suitable solvent or water to prevent dust generation.[5] Do not sweep dry powder. 4. For liquids: Cover with absorbent pads.[5] 5. Working from the outside in, collect all contaminated materials and place them in a sealed, labeled cytotoxic waste container. 6. Clean the spill area three times using a detergent solution, followed by clean water.[1]
Large (>5 g or 5 mL) 1. Evacuate the laboratory immediately.[5] 2. Alert others and restrict access to the area. 3. Contact your institution's Environmental Health & Safety (EHS) office or emergency response team. 4. Do not attempt to clean a large spill without specialized training and equipment.
Personnel Exposure Response
Exposure Type Immediate Action
Skin Contact 1. Immediately remove the contaminated gloves and gown.[1] 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][3] 3. Seek immediate medical attention.
Eye Contact 1. Immediately proceed to an emergency eyewash station. 2. Flush the affected eye with water for at least 15 minutes, holding the eyelid open.[1][3] 3. Remove contact lenses if present and easy to do.[8][9] 4. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[8] 2. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[8][9] 3. Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the medical professional if available.[8]

Decontamination and Waste Disposal

  • Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. This involves a thorough wipe-down with a detergent solution, followed by a rinse with 70% ethanol or another appropriate disinfectant, and finally a rinse with sterile water if necessary.

  • Waste Disposal: All items contaminated with (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol are considered hazardous chemical waste.[5] This includes gloves, gowns, absorbent pads, vials, pipette tips, and any other disposables.

    • Segregate all cytotoxic waste into a designated, leak-proof, and puncture-resistant container.[5]

    • The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapy Waste," and marked for "INCINERATION ONLY".[1]

    • The container must remain closed except when actively adding waste.[5]

    • Contact your institution's EHS department for waste pickup and disposal according to federal, state, and local regulations.[1][5]

References

  • (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol - NextSDS. (n.d.).
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Cytotoxins - Environment, Health & Safety - University of Michigan. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 31).
  • Propan-2-ol, GPR (iso-propyl alcohol) - Renishaw. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol - GuideChem. (n.d.).
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS | Caltech Safety Office. (n.d.).
  • SOP for use of cytotoxic agents in Research. (n.d.).
  • Risks and Safety Measures for Cytotoxic Compounding - Ecolab. (2025, March 19).
  • Safety Data Sheet: Propan-2-ol - Chemos GmbH&Co.KG. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Safety data sheet - CPAChem. (2023, June 1).
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • Fourth Generation Agents Hospital - Medical Management Guidelines - CHEMM - HHS.gov. (n.d.).
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • How to Dispose of Old Pool Chemicals. (n.d.).
  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.).
  • NIH Waste Disposal Guide at Bayview Campus. (n.d.).
  • Chemical Weapons Elimination - Emergency Room Procedures in Chemical Hazard Emergencies - CDC Archive. (n.d.).
  • How to Properly Dispose of Pool Chemicals - MLI Environmental. (2026, February 3).
  • Emergency Room Response Plan - The Mast Cell Disease Society. (2022, August).
  • NERVE AGENT INFORMATION FOR EMERGENCY MEDICAL SERVICES AND HOSPITALS - EMS.gov. (n.d.).
  • MANAGEMENT PRACTICES FOR THE DISPOSAL OF CHLORINATED WATER FROM SWIMMING POOLS & HOT TUBS - Tillamook County OR. (n.d.).

Sources

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